Quercetin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJWTPEDVJJIY-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Deuterated Quercetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated quercetin, a critical tool in metabolism, pharmacokinetic, and mechanistic studies of this prominent flavonoid. Deuterium labeling of bioactive molecules like quercetin offers a powerful strategy to trace their metabolic fate and elucidate their mechanisms of action without altering their fundamental chemical properties. This document details various synthetic strategies, including base-catalyzed hydrogen-deuterium exchange and acid-catalyzed deuteration, to achieve selective or extensive labeling. Detailed experimental protocols, quantitative data on deuteration levels, and characterization methods are presented to assist researchers in the practical application of these techniques.
Introduction
Quercetin, a polyphenolic flavonoid ubiquitously found in fruits and vegetables, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. To fully understand its biological activities, it is crucial to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its interaction with cellular targets. The use of isotopically labeled compounds, particularly deuterated analogues, is an indispensable technique in these investigations.
Deuterium (²H), a stable isotope of hydrogen, can be incorporated into organic molecules to create tracers for mass spectrometry-based analysis. The increased mass of deuterated compounds allows for their differentiation from their endogenous, non-labeled counterparts, facilitating quantitative analysis in complex biological matrices. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect, which can be exploited to probe reaction mechanisms. This guide focuses on the chemical synthesis of deuterated quercetin, providing researchers with the necessary information to produce these valuable molecular probes.
Synthetic Strategies for Deuterated Quercetin
The synthesis of deuterated quercetin can be broadly categorized into two main approaches: hydrogen-deuterium (H/D) exchange reactions on the quercetin scaffold and de novo synthesis from deuterated precursors. H/D exchange is often more straightforward and cost-effective, utilizing deuterium oxide (D₂O) as the deuterium source.
Base-Catalyzed H/D Exchange
Base-catalyzed H/D exchange is a common method for introducing deuterium into aromatic systems, particularly those activated by electron-donating groups such as hydroxyl moieties present in quercetin. The mechanism involves the deprotonation of an aromatic C-H by a base, followed by quenching with a deuterium source, typically D₂O.
A mild and environmentally friendly protocol for the selective deuteration of quercetin and its glycosides has been reported using biologically compatible bases in D₂O.[1][2] This method primarily targets the more acidic protons on the A and B rings of the flavonoid structure. The positions and levels of deuteration can be controlled by the choice of base and reaction conditions.
Acid-Catalyzed Deuteration
Strongly acidic conditions can also promote the deuteration of aromatic rings. A method utilizing deuterated phosphoric acid (D₃PO₄) in combination with boron trifluoride (BF₃) and D₂O has been shown to be effective for the synthesis of polydeuterated flavonoids, including quercetin. This approach can lead to a higher degree of deuteration compared to base-catalyzed methods.
H/D Exchange via Keto-Enol Tautomerism
The C-ring of quercetin can undergo keto-enol tautomerism, particularly in basic conditions. This process can be exploited to introduce deuterium at specific positions within this ring system.[1]
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of deuterated quercetin based on published literature.
Protocol 1: Mild Base-Catalyzed Deuteration in Aqueous Media
This protocol is adapted from a method developed for the deuteration of quercetin-3-O-rutinoside (rutin) and is applicable to quercetin with minor modifications.[1][2]
Materials:
-
Quercetin
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Dioxane (optional, as a co-solvent)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve quercetin (1 equivalent) and Tris (5 equivalents) in D₂O. If solubility is an issue, a mixture of dioxane and D₂O (e.g., 4:1) can be used.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a specified period (e.g., 24-72 hours). The progress of the deuteration can be monitored by ¹H NMR spectroscopy.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding a stoichiometric amount of HCl.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the deuterated quercetin with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.
-
Purify the product as needed using techniques such as column chromatography.
Protocol 2: Acid-Catalyzed Deuteration using D₃PO₄·BF₃/D₂O
This protocol is based on a general method for the synthesis of deuterium-labeled polyhydroxy flavones.
Materials:
-
Quercetin
-
Deuterated phosphoric acid (D₃PO₄)·boron trifluoride complex
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous diethyl ether
Procedure:
-
Prepare the deuteration reagent by carefully adding D₂O to phosphorus pentoxide (P₂O₅) to form D₃PO₄, and then complexing it with BF₃.
-
Dissolve quercetin in the D₃PO₄·BF₃/D₂O reagent.
-
Stir the mixture at a specified temperature (e.g., 50-80 °C) for several hours to days, monitoring the reaction by ¹H NMR or mass spectrometry.
-
Upon completion, pour the reaction mixture into a mixture of ice and water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting polydeuterated quercetin by chromatography.
Quantitative Data
The efficiency of deuteration is determined by the percentage of deuterium incorporation at specific positions. This is typically quantified using ¹H NMR spectroscopy by measuring the decrease in the integral of the corresponding proton signals or by mass spectrometry.
| Method | Deuterium Source | Catalyst/Reagent | Positions Deuterated | Deuteration Level (%) | Reference |
| Base-Catalyzed H/D Exchange | D₂O | Tris | Aromatic positions (e.g., C-6, C-8, C-2', C-5', C-6') | Varies with conditions | [1][2] |
| Acid-Catalyzed Deuteration | D₂O | D₃PO₄·BF₃ | 6, 8, 2', 5', 6' | High | |
| H/D Exchange in D₂O | D₂O | None (autocatalyzed) | C-6, C-8 | Slow exchange over time | [3][4] |
Characterization of Deuterated Quercetin
The synthesized deuterated quercetin should be thoroughly characterized to confirm its identity, purity, and the extent and location of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals. ¹³C NMR can also be employed to confirm the integrity of the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the deuterated compound and to determine the number of deuterium atoms incorporated.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized deuterated quercetin.[5][6][7]
Experimental Workflow and Visualization
The general workflow for the synthesis and analysis of deuterated quercetin is depicted in the following diagram.
Caption: General workflow for the synthesis, purification, and characterization of deuterated quercetin.
Conclusion
The synthesis of deuterated quercetin is a valuable tool for advancing our understanding of its biological roles. This guide has outlined several effective methods for deuterium labeling, providing detailed protocols and characterization strategies. The choice of method will depend on the desired level and position of deuteration, as well as the available resources. By following these guidelines, researchers can confidently prepare and utilize deuterated quercetin in their studies to unlock new insights into the therapeutic potential of this important flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Spectroscopic Analysis of Deuterated Flavonoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of deuterated flavonoids, compounds of significant interest in drug development and metabolic studies. The introduction of deuterium (²H), a stable isotope of hydrogen, into the flavonoid scaffold serves as a powerful tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and understanding reaction mechanisms. This document details the experimental protocols for deuteration and subsequent analysis using various spectroscopic techniques, presents comparative data, and illustrates relevant biochemical and experimental workflows.
Introduction to Deuterated Flavonoids
Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and anticancer properties. Deuterium-labeled flavonoids are analogues in which one or more hydrogen atoms are replaced by deuterium. This isotopic substitution can lead to the "kinetic isotope effect," where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. This can slow down metabolism at the site of deuteration, potentially improving the drug's half-life and bioavailability. Spectroscopic analysis is crucial for confirming the site and extent of deuteration and for studying the physicochemical properties of these modified compounds.
Experimental Protocols
Detailed methodologies for the deuteration and spectroscopic analysis of flavonoids are essential for reproducible research.
Synthesis and Deuteration of Flavonoids
Method 1: Acid-Catalyzed H/D Exchange (In-situ Deuteration)
This method is suitable for achieving deuteration at specific activated positions on the flavonoid ring system, particularly at C6 and C8 of the A-ring.[1]
-
Materials : Flavonoid of interest (e.g., catechin, quercetin), deuterated solvent (e.g., D₂O, CD₃OD, or a D₂O/DMSO-d₆ mixture for poorly soluble compounds), deuterated acid (e.g., CF₃COOD) for catalysis if needed.[2]
-
Procedure :
-
Dissolve the flavonoid in the chosen deuterated solvent to a suitable concentration for NMR analysis (e.g., 10 mM).[1]
-
For slow exchanges, the reaction can be monitored at room temperature or heated to accelerate the process (e.g., 313–333 K for quercetin in D₂O/DMSO-d₆).[1]
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the proton signals at the exchangeable positions (e.g., H-6 and H-8).[1]
-
The rate of deuteration can be determined by integrating the residual signals of the exchanging protons relative to non-exchangeable proton signals in the spectra.[2]
-
Method 2: Synthesis of Flavanone-3-d₁
This protocol describes the specific incorporation of deuterium at the C-3 position of flavanones.[3]
-
Materials : Target flavanone or the corresponding 2'-hydroxychalcone, deuterated phosphoric acid (D₃PO₄), and deuterated acetic acid (AcOD).
-
Procedure :
-
Treat the flavanone or 2'-hydroxychalcone substrate with a mixture of D₃PO₄ and AcOD.
-
The reaction involves an initial cyclization of the chalcone to the flavanone (if starting with the chalcone) via an intramolecular Michael-type reaction.
-
This is followed by deuterium incorporation at the C-3 position via an enolization mechanism.
-
The reaction progress can be monitored by TLC and the final product purified by column chromatography.
-
Confirm the position and extent of deuteration using ¹H NMR and Mass Spectrometry.
-
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the deuterated or non-deuterated flavonoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, CDCl₃). For quantitative NMR (qNMR), a precisely weighed internal standard is added.[4]
-
Instrumentation : A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.
-
Data Acquisition :
-
¹H NMR : Acquire standard proton spectra. The disappearance or reduction in the integral of a signal indicates deuteration at that position.
-
¹³C NMR : Acquire proton-decoupled ¹³C spectra. Deuteration causes the C-D signal to appear as a multiplet (due to C-D coupling) and shifts it slightly upfield compared to the C-H signal.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguous assignment of all proton and carbon signals in the flavonoid skeleton, confirming the exact location of deuterium incorporation.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare dilute solutions of the flavonoid in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Instrumentation : A high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal.[5] Electrospray ionization (ESI) is commonly used for flavonoids and can be run in both positive and negative ion modes.[5][6]
-
Data Acquisition :
-
Acquire full scan mass spectra to determine the molecular weight of the deuterated flavonoid. Each incorporated deuterium atom will increase the molecular weight by approximately 1.0063 Da compared to the non-deuterated analogue.
-
Perform tandem MS (MS/MS) experiments to fragment the molecule. The fragmentation pattern can help confirm the location of the deuterium label, as fragments containing the label will show a corresponding mass shift.[7]
-
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy :
-
Sample Preparation : Samples can be analyzed as a solid (using KBr pellets or an ATR accessory) or in solution.
-
Analysis : Look for the appearance of C-D stretching bands (typically in the 2100-2300 cm⁻¹ region), which are at a lower wavenumber than C-H stretching bands (around 2800-3100 cm⁻¹). The O-H stretching band may also be replaced by an O-D band at a lower frequency if hydroxyl protons have exchanged.
-
-
UV-Visible Spectroscopy :
-
Sample Preparation : Prepare a dilute solution of the flavonoid in a UV-transparent solvent (e.g., methanol, ethanol).
-
Analysis : The UV-Vis spectrum is primarily determined by the electronic structure of the conjugated system and is generally not significantly affected by deuteration of C-H bonds.[8] However, minor shifts may be observable. The two characteristic absorption bands for most flavonoids are Band I (300-380 nm) and Band II (240-295 nm).[9][10]
-
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected changes in spectroscopic data upon deuteration of a model flavonoid, such as quercetin.
Table 1: Comparative ¹H and ¹³C NMR Data for Quercetin and Deuterated Quercetin (C6-d, C8-d)
| Position | Non-Deuterated ¹H Chemical Shift (δ, ppm) | Deuterated ¹H Chemical Shift (δ, ppm) | Non-Deuterated ¹³C Chemical Shift (δ, ppm) | Deuterated ¹³C Chemical Shift (δ, ppm) |
| H-6 | ~6.19 | Signal absent or significantly reduced | ~98.7 | ~98.5 (multiplet) |
| H-8 | ~6.41 | Signal absent or significantly reduced | ~93.9 | ~93.7 (multiplet) |
| H-2' | ~7.68 | No significant change | ~115.6 | No significant change |
| H-5' | ~6.90 | No significant change | ~116.2 | No significant change |
| H-6' | ~7.54 | No significant change | ~120.5 | No significant change |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is inferred from typical flavonoid spectra.
Table 2: Comparative Mass Spectrometry Data for Quercetin and Deuterated Quercetin
| Compound | Molecular Formula | Exact Mass [M-H]⁻ (m/z) | Key Fragment Ion (m/z) [¹³,³A₀]⁻ |
| Quercetin | C₁₅H₁₀O₇ | 301.0354 | 151.0037 |
| Quercetin-d₂ | C₁₅H₈D₂O₇ | 303.0479 | 153.0162 |
| Quercetin-d₅ | C₁₅H₅D₅O₇ | 306.0667 | 151.0037 (if OH deuterated) or shifted fragments |
Note: The m/z of fragment ions will shift if the deuterium is located on the fragment. The [¹³,³A₀]⁻ fragment corresponds to the A-ring after retro-Diels-Alder fission. If deuteration is on the A-ring (C6, C8), this fragment's mass will increase by 2 Da.
Table 3: Comparative IR and UV-Vis Data for Quercetin and Deuterated Quercetin
| Spectroscopic Technique | Non-Deuterated Flavonoid | Deuterated Flavonoid (C-D) |
| IR Spectroscopy | C-H stretch: ~2800-3100 cm⁻¹ | C-D stretch: ~2100-2300 cm⁻¹ |
| O-H stretch: ~3200-3600 cm⁻¹ | O-D stretch: ~2400-2700 cm⁻¹ (if exchanged) | |
| UV-Vis Spectroscopy | Band I: ~370 nm | Band I: ~370 nm (minor or no shift) |
| Band II: ~255 nm | Band II: ~255 nm (minor or no shift) |
Note: IR data is based on general vibrational frequencies. UV-Vis data for quercetin in methanol.[10][11]
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.
Caption: General workflow for the synthesis and spectroscopic analysis of deuterated flavonoids.
Caption: Simplified biosynthetic pathway leading to major flavonoid classes.
Caption: Logical relationship between deuteration and its analytical and biological consequences.
References
- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of NMR in Natural Product Quantification | MDPI [mdpi.com]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials [mdpi.com]
Unveiling Molecular Vibrations: A Technical Guide to Quercetin-d3 FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the Fourier-Transform Infrared (FT-IR) spectroscopy of Quercetin-d3, a deuterated isotopologue of the widely studied flavonoid, quercetin. By providing a comparative analysis of the vibrational spectra of both compounds, this document offers valuable insights for researchers engaged in drug development, metabolism studies, and antioxidant research. The inclusion of detailed experimental protocols and visual representations of relevant biological pathways aims to facilitate a comprehensive understanding of quercetin's molecular behavior and its interactions within biological systems.
Comparative FT-IR Spectral Data: Quercetin vs. This compound
The primary impact of deuterium labeling on the FT-IR spectrum of quercetin is observed in the vibrational modes involving the hydroxyl (-OH) groups. The substitution of hydrogen with deuterium (-OD) results in a predictable shift of these vibrational frequencies to lower wavenumbers due to the increased mass of deuterium. This isotopic shift is a powerful tool for unambiguously assigning vibrational bands associated with the hydroxyl moieties.
The following table summarizes the key FT-IR spectral data for quercetin and the theoretically predicted shifts for this compound. The assignments are based on published data for quercetin.
| Wavenumber (cm⁻¹) - Quercetin | Wavenumber (cm⁻¹) - this compound (Predicted) | Vibrational Assignment |
| ~3400 - 3200 (broad) | ~2500 - 2300 (broad) | O-H stretching of phenolic hydroxyl groups (O-D stretching in deuterated form) |
| ~1660 | ~1660 | C=O stretching (carbonyl group) |
| ~1610 | ~1610 | Aromatic C=C stretching |
| ~1520 | ~1520 | Aromatic C=C stretching |
| ~1380 | ~1000 - 950 | O-H bending (O-D bending in deuterated form) |
| ~1320 | ~1320 | C-O stretching of phenol and C-C stretching |
| ~1260 | ~1260 | C-O-C stretching (pyran ring) |
| ~1170 | ~1170 | C-O-H in-plane bending |
Note: The predicted wavenumbers for this compound are estimations. Actual experimental values may vary slightly. The vibrations not directly involving the hydroxyl protons are expected to show minimal to no isotopic shift.
Experimental Protocols
The following provides a generalized methodology for acquiring FT-IR spectra of quercetin and its deuterated analogue.
Sample Preparation
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the sample (quercetin or this compound) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
This method requires minimal sample preparation and is non-destructive.
-
FT-IR Spectrometer Parameters
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal should be recorded prior to sample analysis.
Visualizing Quercetin's Biological Landscape
To understand the functional context of quercetin, it is crucial to visualize its interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for FT-IR analysis and the major signaling pathways modulated by quercetin.
Quercetin is known to modulate a variety of signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is critical for drug development.
Raman Spectroscopy of Quercetin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Vibrational spectroscopy techniques, such as Raman spectroscopy, offer detailed molecular-level insights into its structure, interactions, and behavior in various environments. The isotopic labeling of quercetin, specifically the deuteration of its hydroxyl groups to form Quercetin-d3, provides a powerful tool for elucidating the vibrational modes associated with these functional groups. This guide presents a comprehensive overview of the Raman spectroscopy of quercetin and provides a predictive analysis for this compound, alongside detailed experimental protocols and visualizations of relevant biological pathways.
While direct experimental data on the Raman spectroscopy of this compound is not yet available in published literature, this guide establishes a foundational understanding based on the extensive studies of quercetin and the fundamental principles of isotopic effects in vibrational spectroscopy.
Raman Spectroscopy of Quercetin
The Raman spectrum of quercetin is characterized by a series of distinct peaks that correspond to the vibrational modes of its molecular structure. These spectra have been investigated using various experimental setups and computational methods, such as time-dependent density functional theory (TDDFT), to assign the observed vibrational bands.[2][3]
Experimental Raman Peak Assignments for Quercetin
The following table summarizes the key experimentally observed Raman peaks for solid quercetin and their corresponding vibrational assignments, as reported in the literature. These assignments are crucial for interpreting the spectrum and understanding the molecule's structural dynamics.[2][4]
| Peak Position (cm⁻¹) | Vibrational Mode Assignment |
| ~1665 | C=O stretching of the C-ring |
| ~1615 | C=C stretching of the B-ring |
| ~1553 | C=C stretching of the phenol derivative |
| ~1438 | O-H bending |
| ~1377 | C-C ring stretching and O-H bending |
| ~1321 | O-H bending and C-C ring stretching |
| ~1270 | Stretching vibration of the bond between the benzopyrone and phenyl rings |
| ~1115 | C-C stretching |
| ~597 | Out-of-plane bending of the phenyl ring |
Note: Peak positions can vary slightly depending on the experimental conditions, such as the physical state of the sample (solid or in solution) and the presence of intermolecular interactions like hydrogen bonding.[2]
Predicted Raman Spectrum of this compound
The substitution of hydrogen with deuterium in the hydroxyl groups of quercetin to form this compound is expected to cause a significant shift in the vibrational frequencies of the modes involving the movement of these hydrogen atoms. This isotopic effect is primarily due to the increase in the reduced mass of the vibrating system. The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass.
The theoretical shift for an O-H stretching vibration upon deuteration to O-D can be approximated by a factor of 1/√2 (approximately 0.707). Bending modes involving hydrogen will also exhibit a downward shift in frequency, though the factor may be less than that for pure stretching modes. Vibrational modes that do not involve the hydroxyl groups are expected to be largely unaffected.
Predicted Raman Peak Shifts for this compound
The following table presents the predicted peak positions for this compound based on the assignments for quercetin.
| Original Peak (Quercetin, cm⁻¹) | Vibrational Mode Assignment | Predicted Peak (this compound, cm⁻¹) | Predicted Vibrational Mode |
| ~1438 | O-H bending | ~1017 | O-D bending |
| ~1377 | C-C ring stretching and O-H bending | ~974 (O-D component) | C-C ring stretching and O-D bending |
| ~1321 | O-H bending and C-C ring stretching | ~934 (O-D component) | O-D bending and C-C ring stretching |
Note: The predicted shifts are estimations. The actual experimental values may differ due to the complexity of vibrational coupling within the molecule.
Experimental Protocols
The following sections detail the recommended methodologies for conducting Raman spectroscopy on quercetin and this compound.
Sample Preparation
-
Solid-State Analysis: Quercetin or this compound powder can be analyzed directly. The powder can be placed on a suitable substrate, such as an aluminum-coated slide, or pressed into a pellet.[5][6]
-
Solution-State Analysis: For analysis in solution, quercetin or this compound can be dissolved in a suitable solvent like ethanol or methanol.[7] The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding excessive fluorescence. The Raman spectrum of the pure solvent should be recorded separately for background subtraction.
Instrumentation and Data Acquisition
-
Raman Spectrometer: A confocal Raman microscope is well-suited for this analysis.[5]
-
Laser Excitation: A 780 nm or 785 nm laser is recommended to minimize fluorescence, which can be an issue with flavonoids.[8] Laser power should be kept low (e.g., 2-24 mW at the sample) to avoid sample degradation.[5][8]
-
Objective Lens: A 20x or 50x objective lens can be used for focusing the laser beam onto the sample.
-
Spectrometer Settings:
-
Spectral Range: 200 cm⁻¹ to 2000 cm⁻¹ is sufficient to cover the key vibrational modes.[5]
-
Resolution: A spectral resolution of 4-8 cm⁻¹ is typically adequate.[6][8]
-
Acquisition Time and Accumulations: The signal-to-noise ratio can be improved by increasing the acquisition time per scan and averaging multiple scans (e.g., 10-1000 accumulations).[5][8]
-
Data Processing
-
Baseline Correction: The raw Raman spectra should be baseline-corrected to remove the fluorescence background. A rubber band method is often employed.[5]
-
Solvent Subtraction (for solutions): The spectrum of the pure solvent should be subtracted from the solution spectrum.
-
Normalization: The spectra can be vector-normalized to facilitate comparison between different samples.[5]
-
Peak Analysis: The positions, intensities, and widths of the Raman peaks should be determined using appropriate peak-fitting software.
Visualizations
Experimental Workflow for Raman Spectroscopy of Flavonoids
Caption: Experimental workflow for Raman analysis of Quercetin and this compound.
Logical Relationship: Quercetin vs. This compound Raman Spectra
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. The Raman Active Vibrations of Flavone and Quercetin: The Impact of Conformers and Hydrogen Bonding on Fingerprint Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quercetin-d3: A Technical Guide to its Analysis and Certification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies and data typically presented in a Certificate of Analysis (CoA) for Quercetin-d3. This compound is a deuterated form of quercetin, a flavonoid renowned for its antioxidant and anti-inflammatory properties. Its application as an internal standard in pharmacokinetic and metabolic studies necessitates a thorough understanding of its purity, identity, and stability. This document outlines the common experimental protocols used to certify this compound and presents the data in a clear, structured format for easy interpretation and comparison.
Quantitative Data Summary
The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: Identity and Purity
| Test | Specification | Result |
| Appearance | Yellow, crystalline powder | Complies |
| Solubility | Soluble in DMSO and aqueous alkaline solutions; practically insoluble in water.[1] | Complies |
| ¹H-NMR | Conforms to the structure of this compound | Conforms |
| Mass Spectrum | Conforms to the molecular weight of this compound | Conforms |
| Chromatographic Purity (HPLC) | ≥95%[1] | 96.5% |
| Loss on Drying | 9.0% to 12.0%[1] | 9.8% |
| Sulphated Ash | ≤0.5%[1] | 0.07% |
Table 2: Impurity Profile
| Impurity | Specification | Result |
| Heavy Metals | ≤10 PPM[1] | <10 PPM |
| Cadmium (Cd) | ≤1 PPM[1] | Not detected |
| Lead (Pb) | ≤3 PPM[1] | 0.03 PPM |
| Mercury (Hg) | ≤0.1 PPM[1] | 0.03 PPM |
| Arsenic (As) | ≤1 PPM[1] | Not detected |
Table 3: Microbiological Analysis
| Test | Specification | Result |
| Total Plate Count | ≤1000 CFU/g[1] | Complies |
| Yeast & Mould | ≤100 CFU/g[1] | Complies |
| E. Coli | Absent[1] | Absent |
| Salmonella | Absent[1] | Absent |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is utilized.[2][3][4][5]
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 μm) is commonly used for separation.[6]
-
Mobile Phase: A gradient elution is typically employed, consisting of a mixture of acetonitrile and water acidified with formic or acetic acid.[4][5][6] A common mobile phase composition is a water/acetonitrile/methanol ratio of 55:40:5, acidified with 1.5% acetic acid.[4][5]
-
Flow Rate: A typical flow rate is between 0.4 mL/min and 1.3 mL/min.[4][5][6]
-
Detection: The detection wavelength is set at 368 nm for optimal peak resolution and signal intensity.[4][5]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as a mixture of water, acetonitrile, and methanol.[5]
-
Data Analysis: The purity is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[7][8]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are common solvents for dissolving the sample.[7][8][9]
-
Sample Preparation: A solution of this compound is prepared at a concentration of approximately 10 mM.[7]
-
Data Acquisition and Analysis: The ¹H-NMR spectrum is acquired and the chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to confirm the expected proton signals and their positions, which will differ from non-deuterated quercetin at the deuterated sites. For instance, the aromatic protons on the benzopyrone ring typically appear as doublets around 6.05 ppm and 6.30 ppm.[9] The protons on the catechol substituent appear as a doublet and a singlet around 7.45 ppm and 7.6 ppm, respectively.[9] Hydroxyl protons can be observed as broad singlets at various downfield positions.[9]
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to verify the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used.[6][10]
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this analysis, typically in the negative ion mode.[6][10]
-
Analysis Mode: The analysis is performed in full-scan mode to determine the molecular ion peak or in multiple reaction monitoring (MRM) mode for targeted quantification.[6]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can also be compared to that of a non-deuterated quercetin standard to confirm the identity.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of a this compound sample.
Caption: Workflow for the analysis and certification of this compound.
Quercetin's Role in the Nrf2 Signaling Pathway
Quercetin is known to modulate various cellular signaling pathways. One of the well-studied pathways is the Nrf2 antioxidant response pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Quercetin's activation of the Nrf2 antioxidant pathway.
References
- 1. aabnatural.com [aabnatural.com]
- 2. Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. NMR Spectrum of Quercetin | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Quercetin and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its multifaceted biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and cardioprotective properties of quercetin. It details the experimental protocols for evaluating these activities and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide addresses the role and potential impact of isotopic labeling on quercetin's biological profile, a critical consideration for modern drug development and mechanistic studies. Key signaling pathways modulated by quercetin are visualized to elucidate its mechanisms of action at the molecular level.
Introduction
Quercetin (3,3',4',5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in a wide array of fruits, vegetables, and grains. Its diverse pharmacological effects are attributed to its unique chemical structure, which enables it to interact with various cellular targets.[1] This guide serves as a comprehensive resource for understanding the biological activities of quercetin and the implications of isotopic substitution, providing a foundation for further research and development.
Biological Activity of Quercetin Isotopes: A Theoretical Perspective
Stable isotope-labeled quercetin, such as deuterated (²H) or carbon-13 (¹³C) substituted forms, are primarily utilized as tracers in pharmacokinetic and metabolic studies to precisely track the absorption, distribution, metabolism, and excretion of the compound.[2] There is a significant lack of direct experimental evidence comparing the biological activities of quercetin isotopes with their unlabeled counterpart.
However, the "kinetic isotope effect" is a well-established principle in pharmacology.[3] The substitution of hydrogen with deuterium, a heavier and more stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes, deuteration at specific metabolic "hot spots" can slow down the metabolic rate.[5][6] This can potentially lead to:
-
Increased half-life and exposure: A slower metabolism can result in higher plasma concentrations and a longer duration of action.[5]
-
Altered metabolite profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites or increasing the concentration of active metabolites.[6]
-
Enhanced therapeutic efficacy: By maintaining therapeutic concentrations for longer, the overall effectiveness of the compound could be improved.[3]
While these principles are broadly applicable to deuterated drugs, specific studies on deuterated quercetin to confirm these effects on its biological activities are currently lacking in the scientific literature.
Antioxidant Activity
Quercetin is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[7] Its antioxidant capacity is a cornerstone of its diverse health benefits.
Quantitative Data: Antioxidant Activity of Quercetin
| Assay | Compound | IC50 (µg/mL) | Reference |
| ABTS Radical Scavenging | Quercetin | 1.89 ± 0.33 | [8] |
| DPPH Radical Scavenging | Quercetin | 4.60 ± 0.3 (µM) | [9] |
Experimental Protocols
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ solution: A stock solution of ABTS is prepared by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours to allow for the formation of the radical.[9]
-
Assay Procedure: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]
-
Different concentrations of quercetin are added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 10 minutes) at room temperature.[10]
-
The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) is determined.
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH solution: A solution of DPPH (e.g., 0.12 mM) is prepared in methanol.[9]
-
Assay Procedure: Various concentrations of quercetin are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9]
-
The decrease in absorbance is measured at 515 nm.[9]
-
The radical scavenging activity is calculated as a percentage, and the IC50 value is determined.
Anti-inflammatory Activity
Quercetin exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[11]
Quantitative Data: Anti-inflammatory Effects of Quercetin
| Cell Line | Stimulant | Mediator | Quercetin Conc. (µM) | Inhibition | Reference |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α | 5, 10, 20 | Dose-dependent reduction | [11] |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 | 5, 10, 20 | Dose-dependent reduction | [11] |
| RAW 264.7 | LPS (1 µg/mL) | IL-1β | 5, 10, 20 | Dose-dependent reduction | [11] |
Experimental Protocols
This protocol details the in vitro assessment of quercetin's effect on inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in 6-well plates at a density of 3x10⁵ cells/well and incubated for 12 hours.[11]
-
Treatment: Cells are pre-treated with various concentrations of quercetin (e.g., 5, 10, 20 µM) for 1 hour.[11]
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[11]
-
Cytokine Measurement (ELISA): The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11]
This method is used to assess the effect of quercetin on the activation of key inflammatory signaling proteins.
-
Cell Lysis: After treatment and stimulation as described above (typically for a shorter duration, e.g., 6 hours for protein expression), cells are washed with ice-cold PBS and lysed with a suitable lysis buffer.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways in Inflammation
Quercetin's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways, including NF-κB and MAPK.
Anticancer Activity
Quercetin has demonstrated anticancer properties in various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[7][12]
Quantitative Data: Anticancer Effects of Quercetin
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | MTT | 24 | >650 | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | 48 | ~350 | [1] |
| CT-26 (Colon Carcinoma) | MTT | 72 | ~40 | [13] |
| LNCaP (Prostate Cancer) | MTT | 72 | ~80 | [13] |
| MOLT-4 (Leukemia) | MTT | 72 | ~20 | [13] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-15,000 cells/well and allowed to attach overnight.[13]
-
Treatment: The cells are treated with a range of concentrations of quercetin (e.g., 10, 20, 40, 80, 120 µM) for various time points (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1][13]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with quercetin as described for the MTT assay.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.[13]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathways in Cancer
Quercetin's anticancer effects are also linked to its ability to modulate the Nrf2 signaling pathway, which plays a dual role in cancer.
Cardioprotective Effects
Quercetin has been shown to exert protective effects on the cardiovascular system by improving endothelial function, reducing blood pressure, and attenuating atherosclerosis.
Experimental Protocols
This animal model is used to evaluate the cardioprotective effects of quercetin against drug-induced cardiac damage.
-
Animal Model: Male adult Wistar rats are used.
-
Experimental Groups:
-
Control group (saline).
-
Doxorubicin (DOX) group (e.g., 3 mg/kg, intraperitoneal injection on specific days).
-
DOX + Quercetin group (e.g., 80 mg/kg, oral gavage daily for 21 days).
-
-
Biochemical Analysis: On day 22, blood is collected to measure serum levels of cardiac injury markers (troponin, LDH, CPK), inflammatory markers (CRP), and lipid profiles.
-
Histopathological Analysis: Heart tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess for histopathological changes such as cardiomyocyte hypertrophy and inflammatory cell infiltration.
This model assesses the effect of quercetin on diet-induced cardiovascular complications.
-
Animal Model: Rodents are fed a high-fat diet (HFD) for a specified period (e.g., 14 to 63 days).
-
Intervention: Quercetin is administered through the diet at various dosages (e.g., 10-100 mg/kg).
-
Outcome Measures:
-
Serum Lipids: Total cholesterol (TC) and triglycerides (TG) are measured.
-
Cardiac Structure: Left ventricular hypertrophy is assessed.
-
Atherosclerosis: Lesion and plaque formation in the aorta are quantified.
-
Gene and Protein Expression: Expression of markers related to cardiac function and oxidative stress is analyzed.
-
Conclusion
Quercetin demonstrates a broad spectrum of biological activities that are of significant interest for the prevention and treatment of chronic diseases. Its antioxidant, anti-inflammatory, anticancer, and cardioprotective effects are well-documented and are mediated through the modulation of multiple signaling pathways. While the direct impact of isotopic substitution on quercetin's biological activity remains to be experimentally elucidated, the principles of the kinetic isotope effect suggest a promising avenue for developing next-generation quercetin-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational resource for researchers to design and interpret studies aimed at further unraveling the therapeutic potential of quercetin and its derivatives.
References
- 1. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fst.emnuvens.com.br [fst.emnuvens.com.br]
- 8. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Quercetin in Human Plasma Using Quercetin-d3 by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of quercetin in human plasma. The method utilizes a stable isotope-labeled internal standard, Quercetin-d3, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis involving quercetin.
Introduction
Quercetin, a flavonoid found in many fruits, vegetables, and grains, is a subject of extensive research due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of quercetin in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and metabolic fate. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This application note provides a comprehensive protocol for the determination of quercetin in human plasma, including detailed steps for sample preparation, LC-MS/MS conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
Quercetin (≥95% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Preparation of Stock and Working Solutions
-
Quercetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of quercetin and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of quercetin working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 90 |
| 2.0 | 90 |
| 2.1 | 10 |
| 3.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Quercetin | 301.1 | 151.1 | 100 | -35 |
| 301.1 | 179.2 | 100 | -25 | |
| This compound | 304.1 | 151.1 | 100 | -35 |
| 304.1 | 179.2 | 100 | -25 |
Data Presentation
Table 3: Method Validation - Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Quercetin | 1 - 1000 | >0.995 |
Table 4: Method Validation - Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Quercetin | LLOQ | 1 | <15 | <15 | 85 - 115 |
| Low | 3 | <15 | <15 | 85 - 115 | |
| Mid | 100 | <15 | <15 | 85 - 115 | |
| High | 800 | <15 | <15 | 85 - 115 |
Table 5: Method Validation - Recovery
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) |
| Quercetin | Low | 3 | >85 |
| Mid | 100 | >85 | |
| High | 800 | >85 |
Mandatory Visualization
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of quercetin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The simple sample preparation and rapid chromatographic analysis contribute to a high-throughput workflow.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] As research into its efficacy in areas such as cancer prevention, cardiovascular health, and neurodegenerative diseases expands, the need for a robust and reliable analytical method for its quantification is paramount.[3][4] This application note provides a detailed protocol for the quantification of quercetin using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Quercetin is chemically known as 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one.[5][6] It is a yellow crystalline powder with a melting point of 316 °C.[2] Its solubility in organic solvents like methanol and dimethyl sulfoxide is moderate to high, while it has low aqueous solubility.[4] This characteristic is a key consideration in the development of suitable HPLC methods.
Principle of the Method
This method utilizes RP-HPLC to separate quercetin from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which is nonpolar. The mobile phase, a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (often acidified), is more polar. Quercetin, being a relatively nonpolar molecule, interacts with the C18 stationary phase. By manipulating the composition of the mobile phase, the retention of quercetin on the column can be controlled, allowing for its separation and subsequent quantification by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]
-
Solvents: HPLC grade methanol, acetonitrile, water, and acids (e.g., acetic acid, trifluoroacetic acid, or orthophosphoric acid).[3][4][9][10]
-
Reference Standard: Quercetin standard of high purity (≥98.0%).[3]
-
Sample Preparation: Equipment for sample extraction, such as a sonicator and filtration apparatus (e.g., 0.22 µm or 0.45 µm syringe filters).
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of quercetin standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol or a suitable solvent mixture and make up to the mark.[1][7] Sonicate if necessary to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for calibration (e.g., 5-50 µg/mL).[1][7]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Herbal Extracts:
-
Human Plasma:
-
To a known volume of plasma, add a protein precipitation and extraction solvent, such as a mixture of methanol and DMSO (4:1 ratio).[5]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.[5]
-
-
Pharmaceutical Formulations (e.g., Microspheres):
-
Accurately weigh an amount of the formulation equivalent to a known amount of quercetin.
-
Disperse the formulation in a suitable diluent and sonicate for a specified time to release the drug.
-
Make up to a known volume with the diluent.
-
Filter the solution through a suitable filter (e.g., Whatman filter paper No. 41) followed by a 0.45 µm syringe filter.[7]
-
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for quercetin quantification. The following table summarizes typical parameters from several validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5µm)[7] | C18 (250 x 4.6 mm, 5µm)[1] | C18 (150x4. 6 mm, 5 μm)[8] | Thermo Hypersil Gold (250 mm × 4.6 mm, 5 μm)[9] |
| Mobile Phase | Methanol: Acetonitrile (50:50 v/v)[7] | Acetonitrile: Water (70:30 v/v)[1] | Methanol: Water (65:35, v/v) with 2% acetic acid[8] | Acetonitrile: 2% v/v acetic acid (40:60 v/v)[9] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[1] | 1.0 mL/min[8] | 1.3 mL/min[9] |
| Detection Wavelength | 256 nm[7] | 259 nm[1] | 254 nm[8] | 370 nm[9] |
| Injection Volume | 20 µL | 20 µL | 20 µL[8] | 20 µL[9] |
| Retention Time | ~4.19 min[7] | ~2.08 min[1] | Not specified | Not specified |
Data Analysis
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of quercetin.
-
Quantification: Inject the prepared sample solution and record the peak area of the quercetin peak. Determine the concentration of quercetin in the sample by interpolating the peak area from the calibration curve.
Method Validation
The HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[7][9] Key validation parameters are summarized below.
| Parameter | Typical Range/Value |
| Linearity (R²) | >0.999[1][7] |
| Linearity Range | 5-25 µg/mL[7], 10-50 µg/mL[1], 5–100 μg/mL[8] |
| Accuracy (% Recovery) | 97.73% to 98.89%[7], 88.6% to 110.7%[4] |
| Precision (%RSD) | <2%[1][7] |
| Limit of Detection (LOD) | 0.570 µg/mL[7], 0.120 µg/ml[1], 0.046 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.500 µg/mL[7], 0.322 µg/mL[1], 0.14 µg/mL[4] |
Visualizations
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. impactfactor.org [impactfactor.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpb.com [ijrpb.com]
Application Note: A Robust UPLC-MS/MS Protocol for the Quantification of Quercetin in Human Plasma
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of quercetin in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with rapid gradient elution. Detection is achieved via electrospray ionization in negative ion mode using Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, bioavailability assessments, and clinical research involving quercetin.
Introduction
Quercetin, a flavonoid found in numerous fruits, vegetables, and grains, is of significant interest in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Accurate and precise quantification of quercetin in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a UPLC-MS/MS method optimized for the analysis of quercetin in human plasma.
Experimental Protocol
Materials and Reagents
-
Quercetin (≥95% purity)
-
Sulphaphenazole (Internal Standard, IS) or other suitable standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent[2][3]
Sample Preparation
A protein precipitation method is employed for the extraction of quercetin from plasma samples.[4]
-
Allow plasma samples to thaw to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., Sulphaphenazole at a suitable concentration).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[2][3]
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).[2][3]
-
Inject 1-5 µL of the reconstituted sample into the UPLC-MS/MS system.[2][3][5]
UPLC Conditions
The chromatographic separation is performed using a gradient elution.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3][4] |
| Mobile Phase B | Acetonitrile[2][3][4] |
| Flow Rate | 0.4 mL/min[2][3][4] |
| Column Temperature | 30°C[2][3] |
| Injection Volume | 1-5 µL[2][3][5] |
| Gradient Program | See Table 2 |
Table 1: UPLC Parameters
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 4.0 | 30 | 70 |
| 4.1 | 80 | 20 |
| 6.0 | 80 | 20 |
Mass Spectrometry Conditions
Detection is performed in negative ion electrospray ionization (ESI) mode.
| Parameter | Value |
| Ionization Mode | ESI Negative[2][3] |
| Capillary Voltage | 3.0 kV[2][3] |
| Source Temperature | 150°C[2][3] |
| Desolvation Temp. | 550°C[2][3] |
| Desolvation Gas Flow | 1000 L/hr[2][3] |
| Cone Gas Flow | 50 L/hr[2][3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2][3] |
Table 3: Mass Spectrometer Parameters
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quercetin | 301 | 151, 178 | 90-100 | 27-33 |
| Sulphaphenazole (IS) | 313 | 156 | - | - |
(Note: Cone voltage and collision energy should be optimized for the specific instrument used.)[5]
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery.
Table 5: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 10,000 µg/kg[5] |
| Correlation Coefficient (r²) | > 0.997[5] |
| Intra-day Precision (RSD%) | 3.0% - 7.2%[5] |
| Inter-day Precision (RSD%) | 6.1% - 12.0%[5] |
| Accuracy | 89.1% - 108%[5] |
| Extraction Recovery | Consistent and reproducible[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |
Experimental Workflow
Caption: UPLC-MS/MS workflow for quercetin quantification in plasma.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of quercetin in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in various research and development settings. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pharmacokinetic Studies of Quercetin-d3 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a flavonoid found in many fruits and vegetables, is of significant interest to the scientific community due to its antioxidant and potential therapeutic properties.[1] To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies, a stable isotope-labeled version, such as Quercetin-d3, is often employed. The use of deuterated quercetin allows for its differentiation from endogenous or dietary quercetin, ensuring precise quantification in biological matrices. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in rat models.
Quercetin undergoes extensive metabolism in both the gastrointestinal tract and the liver.[2][3] Following oral administration, it is biotransformed into various glucuronidated, sulfated, and methylated conjugates.[2] In fact, the majority of quercetin circulating in the plasma is in the form of its metabolites, with quercetin-3-O-β-D-glucuronide (Q3G) being a major component.[4][5] The low bioavailability of unchanged quercetin, estimated to be around 5.3%, is primarily due to extensive first-pass metabolism in the gut.[3]
Pharmacokinetic Parameters of Quercetin in Rats
The following table summarizes key pharmacokinetic parameters of quercetin in rats following oral administration, as reported in various studies. While this data is for unlabeled quercetin, it provides an expected range for studies involving this compound.
| Parameter | Value | Route of Administration | Rat Strain | Reference |
| Cmax | 7.47 ± 2.63 µg/mL | 50 mg/kg (oral) | Sprague-Dawley | [6] |
| Tmax | 54.0 ± 25.1 min | 50 mg/kg (oral) | Sprague-Dawley | [6] |
| AUC(0-t) | 2590.5 ± 987.9 mg/L*min | 50 mg/kg (oral) | Sprague-Dawley | [6] |
| Cmax | 0.29 ± 0.06 µg/mL | 8.51 mg/kg (oral in extract) | Not Specified | [7] |
| Tmax | 0.79 ± 0.25 h | 8.51 mg/kg (oral in extract) | Not Specified | [7] |
Experimental Protocols
Animal Handling and Dosing
This protocol outlines the procedures for the oral administration of this compound to rats for a pharmacokinetic study.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% sodium carboxymethyl cellulose solution)[7]
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.[8]
-
Fasting: Fast the rats for 12 hours before dosing, with continued free access to water.[8]
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer the this compound suspension to the rats via oral gavage at a specified dose (e.g., 50 mg/kg).[6][8] Record the exact time of administration for each animal.
Blood Sample Collection
This protocol describes the collection of blood samples at various time points to characterize the pharmacokinetic profile of this compound.
Materials:
-
Heparinized tubes
-
Syringes with appropriate gauge needles or capillary tubes
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Sample Collection: Collect blood samples (approximately 0.2-0.5 mL) from the jugular vein or another appropriate site at predetermined time points.[5] Suggested time points include: pre-dose (0), 5, 15, 30, 60, 90, 120, 240, 360, 480, and 720 minutes post-dose.[7]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.[5]
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[5]
Bioanalytical Method for this compound and its Metabolites
This protocol provides a general framework for the quantification of this compound and its major metabolites in rat plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Materials:
-
UHPLC-MS/MS system
-
Analytical column (e.g., C18 column)[10]
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)[10]
-
Internal standard (e.g., a different deuterated quercetin or a structurally similar compound)
-
Plasma samples from the pharmacokinetic study
-
Protein precipitation solvent (e.g., methanol or acetonitrile)[10]
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding a specific volume of cold protein precipitation solvent (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the UHPLC system.
-
Use a gradient elution with the mobile phase to separate this compound and its metabolites.
-
-
Mass Spectrometric Detection:
-
Utilize the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the precursor-to-product ion transitions for this compound, its key metabolites (e.g., this compound-glucuronide, this compound-sulfate), and the internal standard.[10]
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of this compound and its metabolite standards.
-
Determine the concentrations of the analytes in the plasma samples by interpolating from the calibration curves.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.
Caption: Simplified metabolic pathway of orally administered this compound in rats.
References
- 1. Cholesterol metabolism is modulated by quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat gastrointestinal tissues metabolize quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 7. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Quercetin-d3 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid, is the subject of extensive research due to its potential antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of quercetin and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Quercetin-d3 serves as an excellent internal standard (IS) for mass spectrometry-based bioanalysis due to its similar chemical properties to quercetin and its distinct mass, allowing for precise and accurate quantification.
This document provides detailed application notes and protocols for the sample preparation of this compound and, by extension, quercetin from biological matrices, primarily plasma, for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Analytical Overview
The prepared samples are typically analyzed using a UPLC-MS/MS system. Chromatographic separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[1] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source, often in negative ion mode.[1]
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method depends on the desired level of cleanliness, recovery, and throughput. Below is a summary of typical performance data for each technique in the context of quercetin analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >95%[2][3] | 92.58–97.19%[4] | 74.7–77.1%[1] |
| Matrix Effect | Minimal | Moderate | Can be significant |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Low | Low |
| Method Complexity | High | Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~7 ng/mL in plasma[2][3] | Analyte dependent | Analyte dependent |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly effective method for sample cleanup, providing high recovery and minimizing matrix effects. This protocol is adapted for the extraction of this compound from human plasma.
Materials:
-
Oasis HLB SPE cartridges
-
Human plasma
-
This compound internal standard solution
-
Methanol
-
Acetonitrile
-
10 mM Ammonium acetate solution with 0.3 mM EDTA and 1% glacial acetic acid (pH 3.9)[2]
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of this compound internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Ethyl acetate
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: In a 2 mL microcentrifuge tube, combine 200 µL of human plasma with 20 µL of this compound internal standard solution.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial for analysis.
Protocol 3: Protein Precipitation (PPT)
PPT is the simplest and fastest method for sample preparation, making it suitable for high-throughput screening. However, it may result in lower recovery and more significant matrix effects compared to SPE and LLE.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[5]
-
Mixing: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for direct injection into the LC-MS/MS system.
Conclusion
The selection of an appropriate sample preparation method for this compound analysis is a critical step in achieving accurate and reliable results. Solid-Phase Extraction offers the cleanest samples and highest recovery, making it ideal for methods requiring low detection limits. Liquid-Liquid Extraction provides a good balance between cleanliness and cost. Protein Precipitation is a rapid and high-throughput method, well-suited for screening purposes, but may require further optimization to mitigate matrix effects. The protocols provided herein offer a starting point for researchers to develop and validate robust bioanalytical methods for quercetin and its deuterated internal standard.
References
- 1. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Quercetin-d3 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Quercetin-d3, a deuterated form of the flavonoid quercetin, in metabolomics research. This document outlines its primary applications as an internal standard for accurate quantification of quercetin and its metabolites, and as a stable isotope tracer to investigate metabolic pathways. Detailed experimental protocols and data presentation are included to facilitate the integration of this compound into your research workflows.
Application: this compound as an Internal Standard
This compound is an ideal internal standard for mass spectrometry-based metabolomics due to its chemical similarity to quercetin, allowing it to co-elute and ionize similarly, while its mass difference enables distinct detection. This corrects for variations in sample preparation, extraction, and instrument response, ensuring accurate and precise quantification of quercetin and its metabolites in complex biological matrices.
Protocol 1: Quantification of Quercetin and its Metabolites in Human Plasma using this compound
This protocol details the use of this compound as an internal standard for the analysis of quercetin and its major metabolites (e.g., quercetin-3-O-glucuronide, isorhamnetin) in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Materials:
-
This compound (isotopic purity ≥ 98%)
-
Quercetin and its metabolite standards
-
Human plasma (collected with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare individual 1 mg/mL stock solutions of quercetin and its metabolite standards in methanol.
-
Store stock solutions at -20°C.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of this compound at a final concentration of 100 ng/mL by diluting the stock solution with 50% methanol.
-
Prepare a series of calibration curve working solutions by serially diluting the quercetin and metabolite stock solutions to cover the expected physiological range (e.g., 1-1000 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.
-
-
UHPLC-MS/MS Analysis:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: (Precursor ion (m/z) -> Product ion (m/z))
-
Quercetin: 301.0 -> 151.0
-
This compound: 304.0 -> 151.0
-
Quercetin-3-O-glucuronide: 477.1 -> 301.0
-
Isorhamnetin: 315.0 -> 300.0
-
-
Optimize other MS parameters (e.g., fragmentor voltage, collision energy) for each analyte.
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the standards.
-
Determine the concentration of quercetin and its metabolites in the plasma samples using the regression equation from the calibration curve.
Quantitative Data Summary: Analytical Parameters
The following table summarizes typical analytical parameters for the quantification of quercetin using a deuterated internal standard.
| Parameter | Typical Value | Reference(s) |
| Internal Standard Conc. | 10 - 100 ng/mL | [1] |
| Linearity Range | 1 - 1000 ng/mL | [2][3] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [3][6] |
| Recovery | > 85% | [1] |
| Intra-day Precision (RSD) | < 10% | [6] |
| Inter-day Precision (RSD) | < 15% | [6] |
Application: this compound as a Stable Isotope Tracer
Stable isotope tracing using this compound allows for the investigation of its metabolic fate and its influence on endogenous metabolic pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate biotransformation pathways and assess the impact of quercetin on cellular metabolism.
Protocol 2: Stable Isotope Tracing of this compound in Cancer Cell Culture
This protocol describes a method for tracing the metabolism of this compound in a cancer cell line (e.g., HepG2) to identify its metabolic products and assess its impact on central carbon metabolism.
Materials:
-
This compound
-
HepG2 cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
6-well cell culture plates
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scraper
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a final concentration of 20 µM this compound in the culture medium for different time points (e.g., 0, 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until analysis.
-
-
LC-MS Analysis for Metabolite Profiling:
-
Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Use a similar chromatographic method as described in Protocol 1.
-
Acquire data in both positive and negative ionization modes in full scan mode to detect a wide range of metabolites.
-
Perform targeted MS/MS analysis on ions corresponding to potential deuterated quercetin metabolites (e.g., M+3 for glucuronidated, sulfated, or methylated forms).
-
Data Analysis:
-
Process the raw data using metabolomics software (e.g., Agilent MassHunter, Thermo Xcalibur) to identify features corresponding to deuterated metabolites.
-
Compare the mass spectra of the detected features with known quercetin metabolites to identify the deuterated products.
-
Perform relative quantification of the labeled metabolites over time to understand the kinetics of quercetin metabolism.
-
Analyze the unlabeled endogenous metabolites to assess the impact of this compound on cellular metabolic pathways.
Experimental Workflow for this compound Stable Isotope Tracing
Caption: Workflow for stable isotope tracing using this compound in cell culture.
Signaling Pathways Modulated by Quercetin
Metabolomics studies, often complemented by other 'omics' approaches, have revealed that quercetin exerts its biological effects by modulating key signaling pathways involved in metabolism.
AMPK Signaling Pathway and Lipid Metabolism
Quercetin is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[9] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation in the mitochondria.[7] Furthermore, AMPK activation can suppress the expression of lipogenic transcription factors such as SREBP-1c, further reducing the synthesis of fatty acids and triglycerides.[10]
Caption: Quercetin's effect on the AMPK signaling pathway and lipid metabolism.
PI3K/Akt Signaling Pathway and Glucose Metabolism
Quercetin has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in glucose metabolism.[11][12] By influencing this pathway, quercetin can affect glucose uptake and utilization. For instance, activation of Akt can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[13] Quercetin's interaction with this pathway may contribute to its observed effects on improving glucose homeostasis.[13][14]
Caption: Quercetin's influence on the PI3K/Akt signaling pathway and glucose uptake.
By utilizing this compound in metabolomics research, scientists can gain deeper insights into the bioavailability, metabolism, and mechanisms of action of quercetin, a flavonoid with significant therapeutic potential. The protocols and information provided herein serve as a valuable resource for researchers in academia and the pharmaceutical industry.
References
- 1. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 2. agilent.com [agilent.com]
- 3. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Quercetin on Lipids Metabolism Through Modulating the Gut Microbial and AMPK/PPAR Signaling Pathway in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin prevented diabetic nephropathy by inhibiting renal tubular epithelial cell apoptosis via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Quercetin Improves Glucose and Lipid Metabolism of Diabetic Rats: Involvement of Akt Signaling and SIRT1 | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Mechanism of action of quercetin in regulating cellular autophagy in multiple organs of Goto-Kakizaki rats through the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Quercetin in Dietary Supplements by High-Performance Liquid Chromatography (HPLC)
Introduction
Quercetin, a prominent dietary flavonoid found in many fruits, vegetables, and grains, is a popular ingredient in dietary supplements due to its antioxidant, anti-inflammatory, and other potential health-promoting properties.[1][2][3][4] The increasing popularity of these supplements necessitates robust and reliable analytical methods to ensure product quality and verify label claims.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of quercetin in various matrices, including dietary supplements, due to its accuracy, precision, and specificity.[1][5][6] This application note provides a detailed protocol for the determination of quercetin in dietary supplement capsules using a reversed-phase HPLC (RP-HPLC) method. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][7]
Principle
This method utilizes isocratic RP-HPLC with UV-Vis detection for the separation and quantification of quercetin. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. Separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and acidified water. Quercetin is detected by its absorbance at a specific wavelength and quantified by comparing its peak area to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Quercetin Reference Standard: USP grade[8][9][10] or equivalent, with a purity of ≥98.0%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Orthophosphoric acid (o-phosphoric acid): Analytical grade.
-
Water: HPLC grade or purified water.
-
Dietary Supplement Samples: Commercially available capsules containing quercetin.
-
Membrane Filters: 0.45 µm, nylon or PTFE.[2]
Instrumentation
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A Purospher STAR® RP-18e column (150 x 4.6 mm, 5 µm particle size) or equivalent C18 column is recommended.[1][2]
-
Data Acquisition and Processing Software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath.
-
pH Meter.
Preparation of Solutions
3.1. Mobile Phase Preparation
-
Prepare a mixture of acetonitrile and water in a ratio of 30:70 (v/v).[1][2]
-
Adjust the pH of the water to 3.0 using orthophosphoric acid before mixing with acetonitrile.[1][2]
-
Filter the mobile phase through a 0.45 µm membrane filter before use.[2]
3.2. Standard Stock Solution Preparation (c ≈ 1 mg/mL)
-
Accurately weigh approximately 25 mg of Quercetin Reference Standard.[1]
-
Transfer it to a 25 mL amber volumetric flask.[1]
-
Sonicate for 10 minutes to ensure complete dissolution.[1]
3.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with isopropanol to final concentrations ranging from approximately 5 to 120 µg/mL.[1] A typical concentration range would include 5, 10, 20, 40, 100, and 120 µg/mL.[1]
Sample Preparation
-
Accurately weigh the contents of not fewer than 20 dietary supplement capsules to determine the average capsule weight.
-
Grind the combined contents to a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to the average capsule weight.
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with isopropanol.
-
Sonicate for 15-20 minutes to facilitate the extraction of quercetin.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with isopropanol and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | Purospher STAR® RP-18e (150 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with o-phosphoric acid) (30:70, v/v)[1][2] |
| Flow Rate | 1.1 mL/min[1][2] |
| Column Temperature | 30 °C[1][2] |
| Injection Volume | 20 µL[1][2] |
| Detection Wavelength | 375 nm[1][2] |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of quercetin in a blank and placebo sample.
-
Linearity: The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentrations. The correlation coefficient (r²) should be >0.999.[7]
-
Accuracy: Accuracy should be determined by recovery studies, spiking a placebo with known concentrations of the quercetin standard. The recovery should be within 98-102%.[5]
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory on different days.
-
The relative standard deviation (RSD) for precision should be less than 2%.[1][2]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Table 1: Chromatographic Conditions for Quercetin Analysis
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | HPTLC Method |
| Column/Stationary Phase | Purospher STAR® RP-18e (150x4.6mm, 5µm)[1][2] | C18 column (250 x 4.6 mm, 5µm)[7] | HPTLC plates precoated with silica gel 60F 254[11] |
| Mobile Phase | Acetonitrile:Water (pH 3.0) (30:70, v/v)[1][2] | Methanol:Acetonitrile (50:50, v/v)[7] | Chloroform:Ethyl acetate:Formic acid (6:6:2.5, v/v/v)[11] |
| Flow Rate/Development | 1.1 mL/min[1][2] | 1.0 mL/min[7] | Developed to a distance of 80 mm |
| Column Temperature | 30 °C[1][2] | Ambient | Ambient |
| Detection Wavelength | 375 nm[1][2] | 256 nm[7] | 265 nm[11] |
| Injection Volume | 20 µL[1][2] | Not Specified | Not Applicable (band application) |
| Retention Time (Rt) / Rf | ~4.2 min[7] | Not Specified | ~0.55[12] |
Table 2: Method Validation Summary for HPLC-UV Method 1
| Validation Parameter | Result |
| Linearity Range | 4.93 – 118.21 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Accuracy (% Recovery) | 100.09% - 100.29%[1][2] |
| Precision (RSD) | < 2%[1][2] |
| Limit of Detection (LOD) | 0.00078 µg/mL (at 375 nm)[1][2] |
| Limit of Quantification (LOQ) | 0.00236 µg/mL (at 375 nm)[1][2] |
Visualizations
Caption: Workflow for the preparation of dietary supplement samples for HPLC analysis.
Caption: Workflow for the HPLC analysis of quercetin in prepared samples.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and suitable for the routine quality control analysis of quercetin in dietary supplements.[1][2] The method has been validated to demonstrate its reliability for its intended purpose. The provided protocol and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of quercetin-containing products.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. plantarchives.org [plantarchives.org]
- 8. Quercetin [doi.usp.org]
- 9. thomassci.com [thomassci.com]
- 10. 槲皮素 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. Development of HPTLC method for the simultaneous estimation of quercetin, curcumin, and ascorbic acid in herbal formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quercetin
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains, is of significant interest in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Accurate and reliable quantification of quercetin in bulk materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies.[3][4] This application note details a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate determination of quercetin, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
2. Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC method development and validation process, as well as the relationship between the different validation parameters.
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationship of ICH Q2(R1) validation parameters.
3. Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of quercetin is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.3% Trichloroacetic Acid in Water (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm[4] |
| Run Time | 10 minutes |
| Retention Time | Approximately 4.2 minutes[1] |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of quercetin reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1][7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL for linearity studies.[1]
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. For formulations, a suitable extraction procedure may be required. All solutions should be filtered through a 0.45 µm syringe filter before injection.[8]
5. System Suitability Testing (SST)
Before initiating any validation experiments or sample analysis, the suitability of the chromatographic system must be verified.[9][10] This is achieved by injecting five replicates of a working standard solution (e.g., 10 µg/mL quercetin). The acceptance criteria for the system suitability parameters are outlined in the table below.[11][12]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
6. Method Validation Protocol and Results
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]
6.1. Specificity
Specificity was evaluated by analyzing blank (mobile phase), placebo, and quercetin standard solutions. The chromatograms showed no interfering peaks at the retention time of quercetin, demonstrating the method's specificity.
6.2. Linearity and Range
Linearity was assessed by analyzing five concentrations of quercetin ranging from 5 to 25 µg/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 5 - 25 µg/mL |
| Regression Equation | y = mx + c (example) |
| Correlation Coefficient (r²) | > 0.999 |
6.3. Accuracy (Recovery)
Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%) of the target concentration. The percentage recovery was calculated.
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 8.0 | (example value) | 98.0 - 102.0 | < 2.0 |
| 100% | 10.0 | (example value) | 98.0 - 102.0 | < 2.0 |
| 120% | 12.0 | (example value) | 98.0 - 102.0 | < 2.0 |
6.4. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a single concentration (e.g., 10 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Area |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
6.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | (e.g., 0.05 µg/mL) |
| Limit of Quantitation (LOQ) | (e.g., 0.15 µg/mL) |
6.6. Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
The system suitability parameters were checked under these modified conditions and were found to be within the acceptance criteria, indicating the robustness of the method.
The developed RP-HPLC method is simple, rapid, specific, linear, accurate, precise, and robust for the quantification of quercetin. The method adheres to the ICH Q2(R1) guidelines for analytical method validation and is suitable for routine quality control analysis of quercetin in bulk and pharmaceutical dosage forms.
References
- 1. plantarchives.org [plantarchives.org]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. phcogj.com [phcogj.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 14. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quercetin-d3 Quantification in Biological Matrices
Welcome to the technical support center for the optimization of Quercetin-d3 quantification in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS analysis?
A1: Deuterated internal standards are chemically almost identical to the analyte of interest, in this case, Quercetin. This similarity ensures they behave alike during sample preparation, chromatography, and ionization.[1] As a result, this compound can effectively compensate for variations in sample extraction efficiency, matrix effects such as ion suppression or enhancement, and fluctuations in instrument response, leading to more accurate and precise quantification.[1][2]
Q2: What are the ideal purity requirements for this compound to be used as an internal standard?
A2: For reliable quantification, this compound should possess high chemical and isotopic purity. The generally accepted standards are:
High purity is crucial to ensure the internal standard does not introduce interferences.[2] The presence of unlabeled quercetin as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[1]
Q3: How many deuterium atoms are optimal for a deuterated internal standard like this compound?
A3: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] The ideal number of deuterium atoms should be sufficient to shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent signal overlap or "cross-talk".
Q4: What are matrix effects and why are they a concern for this compound quantification?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can result in ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy and sensitivity of the analysis. Biological matrices are complex and can significantly impact the ionization of both quercetin and this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of quercetin using this compound as an internal standard.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High %CV in QC Samples & Inaccurate Quantification | 1. Poor Co-elution of Quercetin and this compound: Chromatographic conditions are not optimal, causing the analyte and internal standard to elute at different times and experience different matrix effects. 2. Isotopic Exchange (Back-exchange): Deuterium atoms on this compound may exchange with hydrogen atoms from the solvent, altering the concentration of the deuterated standard.[1] This is more likely if deuterium labels are on exchangeable sites like hydroxyl (-OH) groups.[1] 3. In-source Fragmentation of this compound: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to ensure the analyte and internal standard co-elute. 2. Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase for the duration of a typical run. Re-inject and check for any increase in the signal of unlabeled quercetin.[1] If exchange is observed, consider adjusting the pH of the mobile phase or using a standard with deuterium labels on more stable positions (e.g., aromatic rings).[1] 3. Optimize MS Conditions: Adjust source parameters like collision energy and cone voltage to minimize fragmentation.[1] |
| Drifting Internal Standard Signal Across a Run | 1. System Carryover: Residual analyte or internal standard from a previous injection can elute in subsequent runs. 2. System Contamination: Buildup of contaminants in the LC or MS system. | 1. Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time between injections. 2. System Passivation: Inject a high-concentration standard several times to saturate any active sites in the system before starting the sample run. 3. System Cleaning: Clean the ion source and other components of the mass spectrometer. |
| Overestimation of Quercetin Concentration, Especially at Low Levels | 1. Impurity in Internal Standard: The this compound internal standard may contain a significant amount of unlabeled quercetin.[1] | 1. Assess Purity of Internal Standard: Inject a high concentration of the this compound solution without the analyte to check for any signal at the quercetin MRM transition.[1] If a significant signal is detected, contact the supplier for a higher purity batch. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile (or methanol) containing an antioxidant like 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrumentation and biological matrix.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[2][3] |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[2] |
| Gradient | Start with a low percentage of B, ramp up to elute quercetin, and then re-equilibrate. A typical gradient might be 5% B to 95% B over 8-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min[2] |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for flavonoids. |
| MRM Transitions | Quercetin: Precursor ion [M-H]⁻ m/z 301.0 -> Product ions (e.g., m/z 151.0, m/z 179.0) This compound: Precursor ion [M-H]⁻ m/z 304.0 -> Product ions (e.g., m/z 151.0, m/z 179.0) |
| MS Parameters | Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity for both quercetin and this compound. |
Visualizations
Caption: A typical experimental workflow for this compound quantification.
References
Technical Support Center: Quercetin-d3 Analysis & Matrix Effects
Welcome to the technical support center for Quercetin-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis of Quercetin.[2] Given that Quercetin is often analyzed in complex biological matrices, it is particularly susceptible to these effects.[2]
Q2: How does using this compound as an internal standard theoretically correct for matrix effects?
A: this compound is a stable isotope-labeled (SIL) internal standard, meaning one or more hydrogen atoms in the Quercetin molecule have been replaced with deuterium. The principle is that this compound has nearly identical physicochemical properties to the unlabeled Quercetin.[1] Therefore, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte. By measuring the response ratio of the analyte (Quercetin) to the internal standard (this compound), any signal fluctuations caused by matrix effects should be normalized, leading to more accurate quantification.[1]
Q3: Can this compound completely eliminate inaccuracies due to matrix effects?
A: While this compound is the "gold standard" for internal standards and significantly improves accuracy, it may not always perfectly compensate for matrix effects.[3] Discrepancies can arise if the analyte and the internal standard do not co-elute perfectly or if they exhibit different extraction recoveries.[4][5] A well-documented phenomenon known as the "deuterium isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, potentially exposing them to different matrix components.[6][7]
Q4: How can I experimentally assess the extent of matrix effects in my Quercetin analysis?
A: The presence and magnitude of matrix effects can be evaluated by comparing the analyte's response in three different sample sets:
-
Set A (Neat Solution): Quercetin and this compound are spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): A blank matrix sample is processed (extracted), and then Quercetin and this compound are spiked into the final, clean extract.
-
Set C (Pre-Spike Matrix): Quercetin and this compound are spiked into the blank matrix before the sample preparation process.[1][2]
By comparing the peak areas of the analyte and internal standard across these sets, you can calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis.
Problem 1: Significant Ion Suppression or Enhancement is Observed Despite Using this compound.
-
Possible Cause: Differential matrix effects due to chromatographic separation of Quercetin and this compound. The slight difference in retention time, caused by the deuterium isotope effect, can lead to the analyte and internal standard eluting into regions with varying levels of co-eluting matrix components.[4][5]
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Modify Gradient: Employ a shallower gradient around the elution time of Quercetin to minimize separation between the analyte and the internal standard.[8]
-
Adjust Mobile Phase: Experiment with different mobile phase compositions and pH to alter selectivity and improve co-elution.[2]
-
Change Column Chemistry: Test different stationary phases (e.g., C8, Phenyl-Hexyl) to find one that minimizes the isotope effect.[8]
-
-
Improve Sample Cleanup: More rigorous sample preparation can remove the interfering matrix components. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][9]
-
Problem 2: Poor Recovery of Quercetin and/or this compound.
-
Possible Cause: Inefficient sample preparation for your specific matrix. The chosen extraction method may not be effectively isolating the analytes.
-
Troubleshooting Steps:
-
Re-evaluate Extraction Method:
-
For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of Quercetin.[10]
-
For SPE: Ensure the cartridge is properly conditioned and that the wash and elution solvents are of appropriate strength to retain and then elute the analytes without co-eluting interferences.[11]
-
For PPT: While simple, PPT is often the least effective at removing matrix components.[9] Consider it for cleaner matrices or as a preliminary step before SPE or LLE. Acetonitrile is generally more efficient than methanol for protein precipitation.[12]
-
-
Check for Analyte Stability: Quercetin can be susceptible to degradation. Ensure that the extraction conditions (e.g., pH, temperature) are not causing analyte loss.
-
Problem 3: The Retention Time of this compound is Shifting Relative to Quercetin.
-
Possible Cause: This is a clear indication of the deuterium isotope effect.[7]
-
Troubleshooting Steps:
-
Chromatographic Optimization: As detailed in Problem 1, focus on adjusting the gradient, mobile phase, and column chemistry to achieve co-elution.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled Quercetin internal standard, as these do not typically exhibit a significant chromatographic isotope effect.[8]
-
Experimental Protocols & Data
Method for Evaluating Matrix Effects
This protocol allows for the quantitative assessment of matrix effects, recovery, and process efficiency.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of Quercetin and this compound in the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike):
-
Take a blank matrix sample (e.g., 100 µL of plasma).
-
Perform your chosen extraction procedure (PPT, LLE, or SPE).
-
Evaporate the final extract to dryness and reconstitute in a known volume of solvent.
-
Spike this reconstituted extract with Quercetin and this compound to the same final concentration as Set A.
-
-
Set C (Pre-Extraction Spike):
-
Take a blank matrix sample (e.g., 100 µL of plasma).
-
Spike with Quercetin and this compound at the desired concentration.
-
Perform the extraction procedure.
-
Evaporate the final extract to dryness and reconstitute in the same volume of solvent as Set B.
-
2. Data Analysis:
Analyze all three sets of samples via LC-MS/MS. Calculate the following parameters:
| Parameter | Formula | Interpretation | Acceptable Range (Typical) |
| Recovery (RE) | (Peak Area of Set C / Peak Area of Set B) * 100 | Measures the efficiency of the extraction process. | >80% (and consistent)[2] |
| Matrix Factor (MF) | (Peak Area of Set B / Peak Area of Set A) | Measures the extent of ion suppression (<1) or enhancement (>1). | 0.85 - 1.15[2] |
| Process Efficiency (PE) | (Peak Area of Set C / Peak Area of Set A) * 100 | Overall efficiency of the entire analytical process. | Should be consistent across different lots of matrix.[2] |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Should be close to 1 if the IS effectively compensates for matrix effects. | Close to 1.0 |
Example Sample Preparation Protocols for Quercetin from Biological Matrices
The choice of sample preparation is critical for minimizing matrix effects. Below are starting points for common techniques that should be optimized for your specific application.
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound. 2. Vortex for 1 minute. 3. Centrifuge at >10,000 x g for 10 minutes. 4. Transfer the supernatant for analysis (direct injection or after evaporation and reconstitution). | Fast, simple, and inexpensive. | Least effective at removing matrix components, especially phospholipids, leading to a higher risk of ion suppression.[9][10] |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add this compound and 50 µL of an appropriate buffer (e.g., acetate buffer to adjust pH). 2. Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). 3. Vortex vigorously for 5 minutes. 4. Centrifuge to separate the layers. 5. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute. | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.[2] | More labor-intensive than PPT; emulsion formation can be an issue.[10] |
| Solid-Phase Extraction (SPE) | 1. Condition: Pass methanol followed by water through a C18 SPE cartridge. 2. Load: Load the plasma sample (pre-treated, e.g., diluted or pH adjusted) onto the cartridge. 3. Wash: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences. 4. Elute: Elute Quercetin and this compound with a stronger solvent (e.g., methanol or acetonitrile). 5. Evaporate the eluate and reconstitute. | Can provide the cleanest extracts by selectively isolating the analytes.[9] | Most time-consuming and expensive method; requires method development to optimize sorbent and solvents. |
Visualized Workflows and Logic
Caption: Workflow for the experimental evaluation of matrix effects.
Caption: Decision tree for troubleshooting poor internal standard performance.
References
- 1. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing Quercetin-d3 Recovery from Plasma
Welcome to the technical support center for the analysis of Quercetin-d3 in plasma samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from plasma?
A1: The three primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] Each method has its advantages and disadvantages in terms of recovery, cleanliness of the extract, and throughput.
Q2: Why is the recovery of my this compound low?
A2: Low recovery of this compound can be attributed to several factors, including:
-
Analyte Instability: Quercetin is susceptible to degradation at alkaline pH and high temperatures.[2][3]
-
Improper Extraction Technique: Suboptimal choice of solvents, incorrect pH of the sample, or procedural errors during SPE, LLE, or PPT can lead to significant analyte loss.[4][5][6]
-
Sample Matrix Effects: Components in the plasma can interfere with the extraction process.[6]
-
Incomplete Elution: The analyte may remain bound to the SPE sorbent or protein pellet if the elution solvent is not strong enough.[5][6]
Q3: How does pH affect the extraction of this compound?
A3: The pH of the plasma sample is a critical factor. To ensure this compound is in its neutral, non-ionized form for optimal extraction, the pH of the sample should be adjusted to be acidic, typically in the range of 3.0-4.0.[7] In alkaline conditions, quercetin's structure can be modified, which may affect its recovery and detection.[2][8][9]
Q4: What is the expected recovery rate for this compound from plasma?
A4: Recovery rates can vary significantly depending on the extraction method and the optimization of the protocol.
-
Solid-Phase Extraction (SPE): Generally offers the highest recovery, often exceeding 95% with optimized methods using cartridges like Oasis HLB.[1][10]
-
Protein Precipitation (PPT): Typically yields lower recovery rates, often in the range of 78-90%.[11]
-
Liquid-Liquid Extraction (LLE): Recovery can be variable and is highly dependent on the choice of solvents and pH.
Q5: How can I improve the stability of this compound in plasma samples?
A5: To prevent degradation, it is recommended to add stabilizers to the plasma sample. Ascorbic acid and/or citric acid can be used to maintain the stability of quercetin.[12] Samples should be processed promptly and stored at low temperatures (e.g., -80°C) to minimize degradation.
Troubleshooting Guides
Low Recovery with Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Solution |
| Analyte lost during sample loading | Sorbent has insufficient affinity for this compound. | - Ensure the SPE cartridge is appropriate for the analyte (e.g., polymeric reversed-phase like Oasis HLB).[10]- Adjust the sample pH to 3.0-4.0 to ensure this compound is in a neutral form, enhancing its retention on reversed-phase sorbents.[7]- Dilute the plasma sample with a weak solvent (e.g., water with 0.1% formic acid) before loading.[13] |
| Analyte lost during the wash step | Wash solvent is too strong and is eluting the analyte. | - Decrease the organic solvent concentration in the wash solution.- Ensure the pH of the wash solution is acidic to maintain the neutral state of this compound.[5] |
| Analyte is not recovered during elution | Elution solvent is too weak to desorb the analyte from the sorbent. | - Increase the strength of the elution solvent (e.g., increase the proportion of methanol or acetonitrile).- Consider using a different elution solvent. Methanol is often a good choice for eluting flavonoids.[14] |
| Inconsistent recovery between samples | SPE cartridge was not properly conditioned or has dried out. | - Ensure the cartridge is conditioned according to the manufacturer's instructions and does not dry out before sample loading.[4]- Maintain a consistent flow rate during all steps of the SPE process.[6] |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause | Solution |
| Poor partitioning of this compound into the organic phase | Incorrect choice of extraction solvent or suboptimal pH. | - Select an appropriate water-immiscible organic solvent. Ethyl acetate is a commonly used solvent for extracting flavonoids.[15]- Acidify the plasma sample to a pH of 3.0-4.0 to neutralize this compound.[7]- Increase the ratio of organic solvent to the aqueous sample to improve partitioning.[16] |
| Formation of an emulsion | Vigorous shaking or mixing of the two phases. | - Gently invert the tube for mixing instead of vigorous shaking.- Centrifuge the sample to break the emulsion.- Add a small amount of salt (salting out) to the aqueous phase to improve phase separation.[11] |
| Analyte remains in the aqueous phase | This compound is in its ionized form. | - Ensure the pH of the plasma sample is sufficiently acidic (pH 3.0-4.0) to keep the analyte in its neutral, more hydrophobic form.[7] |
Low Recovery with Protein Precipitation (PPT)
| Problem | Possible Cause | Solution |
| Analyte co-precipitates with proteins | Strong binding of this compound to plasma proteins. | - Add an acid (e.g., formic acid, trichloroacetic acid) to the precipitation solvent (e.g., acetonitrile) to disrupt protein binding.[17][18]- Optimize the ratio of precipitation solvent to plasma; a 3:1 ratio is a common starting point. |
| Incomplete protein precipitation | Insufficient amount of precipitating agent or inadequate mixing. | - Ensure the correct volume of cold precipitation solvent is added.- Vortex the sample thoroughly after adding the solvent and allow sufficient time for precipitation, often at a low temperature. |
| Analyte degradation | pH of the supernatant is not optimal for stability. | - After centrifugation, consider adjusting the pH of the supernatant to an acidic range if the subsequent analytical method is sensitive to pH. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Recovery Rate (%) | Advantages | Disadvantages | Primary Reference |
| Solid-Phase Extraction (SPE) | >95% | High recovery and clean extracts | Can be more time-consuming and costly per sample | [1][10] |
| Liquid-Liquid Extraction (LLE) | Variable (can be optimized to >80%) | Cost-effective, good for removing salts and polar interferences | Can be labor-intensive, risk of emulsion formation | [11][15] |
| Protein Precipitation (PPT) | 78-90% | Fast, simple, and inexpensive | Less clean extracts, risk of ion suppression in MS analysis | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 50 µL of 0.1 M ascorbic acid. Vortex briefly. Acidify the sample to approximately pH 3.5 with formic acid.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. Acidify the sample to approximately pH 3.5 with 1 M HCl.
-
Extraction: Add 2 mL of ethyl acetate to the plasma sample.
-
Mixing: Cap the tube and mix by gentle inversion for 10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 3: Protein Precipitation (PPT)
-
Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile containing 1% formic acid.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for direct injection or further evaporation and reconstitution if concentration is needed.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. silicycle.com [silicycle.com]
- 5. m.youtube.com [m.youtube.com]
- 6. specartridge.com [specartridge.com]
- 7. Separation/preconcentration and determination of quercetin in food samples by dispersive liquid–liquid microextraction based on solidification of floating organic drop -flow injection spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quercetin HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during quercetin analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for quercetin analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it can compromise the accuracy and reproducibility of quantification by making it difficult to determine the true peak area and height. It also reduces the resolution between closely eluting compounds.[2]
Q2: What are the primary causes of peak tailing when analyzing quercetin?
A2: The most common cause of peak tailing for polar molecules like quercetin is secondary interactions between the analyte and the stationary phase.[2] Quercetin, a flavonoid with multiple hydroxyl (-OH) groups, can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3][4][5] Other significant causes include:
-
Mobile Phase Issues: A mobile phase pH that is too high can ionize the silanol groups, increasing their interaction with quercetin.[3][6]
-
Column Problems: Degradation of the column, contamination from sample matrix, a partially blocked inlet frit, or physical damage to the column bed can all lead to distorted peaks.[2][3][7]
-
System and Method Issues: Excessive extra-column volume (e.g., overly long tubing), sample overload (injecting too high a concentration or volume), or a mismatch between the sample solvent and the mobile phase can also cause tailing.[1][2][4][8]
Q3: How can I prevent peak tailing caused by silanol interactions?
A3: To minimize unwanted interactions with silanol groups, you can take several steps:
-
Adjust Mobile Phase pH: Acidifying the mobile phase is a common strategy. Using additives like formic acid, acetic acid, or phosphoric acid ensures that the silanol groups are fully protonated (not ionized), reducing their ability to interact with quercetin.[9] A mobile phase containing 0.1% phosphoric acid has been shown to produce good peak symmetry with a tailing factor between 0.9 and 1.2.[2]
-
Use a Modern, End-Capped Column: Modern, high-purity silica columns (Type B) are designed to have fewer accessible silanol groups.[9] "End-capped" columns have been chemically treated to block many of the residual silanol groups, further reducing the potential for secondary interactions.[1][3]
-
Add Competing Agents: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help mask the silanol groups.[9]
Q4: Can my sample preparation or injection technique contribute to peak tailing?
A4: Yes. Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause peak distortion.[2] It is always best to dissolve your sample in the mobile phase itself if possible.[4] Additionally, injecting too much sample (mass overload) or too large a volume can saturate the column inlet, leading to broad, tailing peaks.[2][8] If you suspect overload, try diluting your sample or reducing the injection volume.
Troubleshooting Guide
If you are experiencing peak tailing with quercetin, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate the Mobile Phase
-
Check the pH: The pH of the mobile phase can significantly influence peak shape.[7] For quercetin, an acidic mobile phase is generally recommended to suppress the ionization of both the quercetin hydroxyl groups and the column's residual silanol groups.
-
Action: Prepare a fresh batch of mobile phase, ensuring any acid additives (e.g., 0.1% formic acid, 1.5% acetic acid) are correctly measured and mixed.[9] If the problem persists, consider using a stronger acid like phosphoric acid.
-
Check for Degradation: Ensure the mobile phase has not degraded, especially if it is a new batch that coincides with the start of the problem.[8]
Step 2: Assess the HPLC Column
-
Isolate the Column: If you are using a guard column, remove it and perform an injection. If the peak shape improves, the guard column is likely contaminated or worn out and should be replaced.[8]
-
Column Contamination: Impurities from previous samples can accumulate on the column, especially at the inlet frit, distorting the flow path and causing tailing for all peaks.[7]
-
Action: Try back-flushing the column (disconnect it from the detector first) with a strong solvent to remove contaminants from the inlet frit.[3][7] If this doesn't work, and you have confirmed the mobile phase is not the issue, the column may be permanently damaged or have reached the end of its lifespan and should be replaced.[8]
Step 3: Review System and Method Parameters
-
Check for Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can increase peak tailing.[1][4]
-
Action: Ensure all tubing is as short as possible and that all fittings are secure to minimize dead volume.[4][8]
-
Sample Overload: As mentioned in the FAQ, injecting too much analyte can cause tailing.
-
Action: Inject a smaller volume or a more dilute sample to see if the peak shape improves.[8]
-
Flow Rate and Temperature: A lower flow rate can sometimes improve resolution and peak shape, though it will increase the analysis time.[9] Temperature can also affect selectivity.[9]
-
Action: Experiment with slightly reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if it improves symmetry.
Data on Quercetin Peak Shape
The following table summarizes reported tailing factors for quercetin under different validated HPLC conditions. A tailing factor of 1.0 indicates a perfectly symmetrical peak. Values between 0.9 and 1.2 are generally considered excellent.
| Mobile Phase Composition | pH | Tailing Factor | Reference |
| Acetonitrile / Phosphoric Buffer (40:60 v/v) | 5.51 | 1.045 | [1] |
| Acetonitrile / 0.1% Phosphoric Acid | - | 0.9 - 1.2 | [2] |
| Water / Acetonitrile / Methanol (55:40:5) with 1.5% Acetic Acid | - | Not specified, but optimized for minimal tailing | |
| Acetonitrile / 10mM Phosphate Buffer (50:50 v/v) | 3.0 | Not specified, but described as "good peak symmetry" | [4] |
Experimental Protocol Example
This section provides a detailed methodology for a typical RP-HPLC analysis of quercetin, designed to produce symmetrical peaks.
Objective: To quantify quercetin using RP-HPLC with UV detection, optimized for good peak shape.
Materials:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Quercetin Standard: Reference standard of known purity.
-
Solvents: HPLC-grade methanol for sample preparation.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD or UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and sonicate for 10-15 minutes to degas.
-
Standard Solution Preparation: Accurately weigh and dissolve quercetin standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with mobile phase to create working standards for a calibration curve (e.g., 5-100 µg/mL).
-
Chromatographic Conditions:
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is working correctly. The tailing factor should be ≤ 1.5.
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to determine the concentration of quercetin in the samples.
Visual Guides
The following diagrams illustrate key concepts in troubleshooting peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04384C [pubs.rsc.org]
- 3. nano-ntp.com [nano-ntp.com]
- 4. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
Quercetin-d3 Stability in Solution and Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Quercetin-d3 in solution and under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C in a sealed container, protected from moisture.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1] For preparing stock solutions for LC-MS analysis, methanol or a mixture of methanol and acetonitrile with 0.1% formic acid is commonly used.
Q3: How stable is this compound in solution?
A3: this compound, like its non-deuterated counterpart, is known to be unstable in solution, particularly in aqueous and alkaline (pH > 7) conditions. It is susceptible to oxidation, which can be accelerated by exposure to light and elevated temperatures. It is strongly recommended to prepare fresh solutions daily. For aqueous solutions, storage for more than one day is not advised.[2]
Q4: Can I store this compound stock solutions? If so, under what conditions?
A4: If you must store stock solutions, it is best to prepare them in an organic solvent like DMSO or methanol, aliquot them into single-use vials, and store them at -20°C or -80°C, protected from light. Minimize freeze-thaw cycles. However, for quantitative applications, freshly prepared solutions are always recommended to ensure accuracy.
Q5: What are the potential degradation products of this compound?
A5: The degradation of quercetin, and likely this compound, can occur through the opening of its heterocyclic C ring, leading to the formation of simpler aromatic compounds. The specific degradation products can vary depending on the conditions (e.g., solvent, pH, presence of oxidizing agents).
Troubleshooting Guide
This guide addresses common problems encountered when using this compound as an internal standard in analytical methods like LC-MS.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or decreasing peak area of this compound across a sample batch. | Degradation of this compound in the stock or working solution. | 1. Prepare a fresh stock solution of this compound daily. 2. Avoid storing solutions at room temperature for extended periods. Keep them on ice or in a cooled autosampler. 3. Protect solutions from light by using amber vials or covering them with foil. |
| High variability in the analyte/internal standard peak area ratio. | Inconsistent addition of the internal standard to samples. Degradation of this compound in some samples but not others due to matrix effects. | 1. Ensure precise and consistent pipetting of the this compound internal standard solution into all samples, standards, and quality controls. 2. Investigate the sample matrix for components that may accelerate this compound degradation. 3. Perform a stability study of this compound in the specific sample matrix. |
| No or very low signal for this compound. | Precipitation of this compound due to low solubility in the final sample solvent. Complete degradation of the compound. | 1. Check the solubility of this compound in your final sample solvent mixture. You may need to adjust the organic solvent percentage. 2. Prepare a fresh solution and inject it immediately to confirm instrument functionality. |
| Ion suppression or enhancement of the this compound signal. | Co-eluting matrix components affecting the ionization efficiency of this compound in the mass spectrometer. | 1. Optimize the chromatographic method to separate this compound from interfering matrix components. 2. Improve the sample preparation procedure (e.g., using solid-phase extraction) to remove interfering substances. 3. Evaluate the matrix effect by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. |
Stability of this compound in Solution: Summary of Available Data
While specific quantitative kinetic data for this compound is limited, the following table summarizes the known stability characteristics based on data for quercetin and general handling recommendations. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Solvent | Storage Temperature | Known Stability/Recommendation |
| Solid | N/A | -20°C | Stable for ≥ 4 years when sealed and protected from moisture.[1] |
| Solution | Aqueous | Room Temperature | Highly unstable. Do not store for more than one day.[2] |
| Solution | DMSO, Methanol | Room Temperature | Prone to degradation. Prepare fresh daily. |
| Solution | DMSO, Methanol | 4°C | Short-term storage (a few days) may be possible but should be validated. Protect from light. |
| Solution | DMSO, Methanol | -20°C / -80°C | Best for longer-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution | Alkaline (pH > 7) | Any | Rapid degradation. Avoid alkaline conditions. |
Experimental Protocols
Protocol for Assessing Short-Term Stability of this compound in a Working Solution
This protocol outlines a method to evaluate the stability of a this compound working solution over a typical experimental run time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the intended mobile phase or sample diluent to a final concentration typically used in the analytical method (e.g., 100 ng/mL).
-
-
Stability Study Design:
-
Transfer the working solution to an autosampler vial.
-
Inject the solution onto the LC-MS system at time zero (T=0) and then at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours).
-
Keep the autosampler at a controlled temperature (e.g., 4°C or room temperature) that mimics the experimental conditions.
-
-
Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of degradation over time relative to the initial peak area at T=0.
-
A common acceptance criterion is that the peak area should not deviate by more than 15% from the initial measurement.
-
Visualizations
References
Technical Support Center: Minimizing Ion Suppression with Quercetin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quercetin-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant ion suppression when analyzing quercetin with my this compound internal standard?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the analyte and internal standard in the ion source.[1] This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of your assay. For quercetin analysis, common sources of ion suppression in biological matrices like plasma include phospholipids, salts, and other metabolites that may share similar chromatographic retention times.[1]
Q2: How can a stable isotope-labeled internal standard like this compound help with ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS/MS analysis. Because it is chemically identical to quercetin, it will have nearly the same retention time and ionization efficiency. Therefore, any ion suppression that affects quercetin will similarly affect this compound. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: My this compound peak shape is poor (e.g., tailing or fronting). What could be the cause?
A3: Poor peak shape for this compound can arise from several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based column can cause peak tailing.[2]
-
Column Overload: Injecting too high a concentration of the analyte or internal standard can lead to peak fronting.
-
Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly different from the mobile phase, it can cause peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.
Q4: I am seeing a shift in the retention time of this compound between injections. What should I investigate?
A4: Retention time shifts can be caused by:
-
Inadequate Column Equilibration: It is crucial to allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions between injections, especially when running a gradient. For HILIC methods, re-establishing the water layer on the stationary phase is critical for reproducible retention times.[3]
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent over time can lead to shifts in retention.
-
Fluctuations in Column Temperature: Maintaining a stable column temperature is essential for consistent chromatography.
-
Air in the LC System: Air bubbles in the pump or lines can cause pressure fluctuations and retention time variability.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting and minimizing ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects. The goal is to remove interfering components while efficiently recovering quercetin and this compound.
-
Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Principle | Advantages | Disadvantages | Typical Recovery for Quercetin |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological fluid (e.g., plasma) using an organic solvent like acetonitrile or methanol. | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other highly soluble matrix components, often leading to significant ion suppression. | >85% |
| Liquid-Liquid Extraction (LLE) | Quercetin and this compound are partitioned from the aqueous sample matrix into an immiscible organic solvent. | Can provide a cleaner extract than PPT by removing highly polar interferences. | Can be labor-intensive and may have lower recovery for more polar metabolites. | 80-95% |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interfering matrix components are washed away. The analytes are then eluted with a small volume of solvent. | Provides the cleanest extracts, significantly reducing ion suppression. Can be automated for high-throughput analysis. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. | >95%[4] |
Step 2: Optimize Chromatographic Conditions
The goal of chromatographic optimization is to separate quercetin and this compound from the co-eluting matrix components that cause ion suppression.
-
Recommended Chromatographic Approaches:
| Parameter | Recommendation | Rationale |
| Column Chemistry | If using a standard C18 column, consider switching to a phenyl-hexyl or cyano (CN) phase.[2][5] For polar quercetin metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase.[6] | Different stationary phases offer alternative selectivities, which can change the elution order and resolve the analytes from interfering matrix components.[2][5] HILIC can provide better retention for polar compounds that are not well-retained in reversed-phase.[6] |
| Mobile Phase | Acidifying the mobile phase with 0.1% formic acid or acetic acid is common for good peak shape and ionization efficiency of flavonoids.[2] If co-elution persists, consider switching the organic modifier (e.g., from acetonitrile to methanol).[2] | The pH of the mobile phase affects the ionization state of quercetin, influencing its retention and peak shape.[2] Different organic solvents can alter the selectivity of the separation.[2] |
| Gradient Optimization | If co-eluting peaks are observed, flatten the gradient in the region where quercetin and this compound elute.[2][5] | A shallower gradient increases the separation between closely eluting compounds.[2] |
Step 3: Optimize Mass Spectrometer Parameters
Ensure the mass spectrometer is optimally tuned for this compound.
-
Infusion Analysis: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, source temperature, and gas flows.
Step 4: Sample Dilution
If the above steps do not sufficiently reduce ion suppression, diluting the sample can lower the concentration of interfering matrix components. However, this will also reduce the concentration of quercetin, so this approach is only suitable if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.
Issue 2: Poor Peak Shape for this compound
This guide helps to diagnose and resolve common peak shape problems.
Troubleshooting Poor Peak Shape
Caption: A workflow for diagnosing and correcting poor peak shape issues.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase.[2] | Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (if compatible with MS detection), or use a modern, high-purity silica column.[2] Ensure the mobile phase pH is appropriate to suppress silanol interactions. |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Split or Broad Peaks | Co-elution of an interfering compound.[2] | Optimize the chromatographic method to improve resolution (see Issue 1, Step 2). |
| Injection solvent is much stronger than the mobile phase.[3] | Ensure the injection solvent is as close as possible to the initial mobile phase composition.[3] | |
| Column void or contamination. | Reverse and flush the column. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using this compound
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Objective: To quantify the degree of ion suppression or enhancement for quercetin using this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Quercetin analytical standard
-
This compound internal standard
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Sample preparation reagents (e.g., protein precipitation solvent, LLE solvent, or SPE cartridges)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the quercetin analytical standard and this compound into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your chosen sample preparation method. Spike the quercetin analytical standard and this compound into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the quercetin analytical standard and this compound into the blank matrix before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
An acceptable range is typically 85-115%.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Measures the efficiency of the extraction process.
-
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Represents the overall efficiency of the entire analytical process.
-
-
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
Objective: To extract quercetin and this compound from plasma while minimizing matrix components that cause ion suppression.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Phosphoric acid solution (e.g., 4%)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
Elution solvent (e.g., acetonitrile)
Procedure:
-
Sample Pre-treatment: To a 500 µL plasma sample, add the this compound internal standard. Acidify the sample by adding an equal volume of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the quercetin and this compound from the cartridge with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
This technical support center provides a starting point for addressing common issues related to ion suppression when using this compound. For more specific issues, further method development and optimization may be required.
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Avoid Common Problems with HILIC Methods [restek.com]
- 4. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. problem with peak interpretation - Chromatography Forum [chromforum.org]
- 6. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right mobile phase for quercetin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on quercetin analysis using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase for quercetin analysis?
A1: The most common mobile phases for quercetin analysis in reversed-phase HPLC (RP-HPLC) are binary solvent mixtures consisting of an aqueous component and an organic modifier.[1] Typically, this involves methanol or acetonitrile as the organic phase and water as the aqueous phase.[1] To improve peak shape and resolution, the aqueous phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid.[2]
Q2: Why is it necessary to add acid to the mobile phase for quercetin analysis?
A2: Adding an acid to the mobile phase, typically to a pH of 3.0 or lower, is crucial for several reasons.[3] Quercetin has ionizable hydroxyl groups, and controlling the pH of the mobile phase ensures that it remains in a single, non-ionized form. This leads to more consistent retention times and improved peak symmetry by preventing interactions with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[2][3]
Q3: Should I use an isocratic or gradient elution for quercetin analysis?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing only quercetin or a few other components with similar polarities.[4]
-
Gradient elution , where the mobile phase composition changes over time (usually by increasing the proportion of the organic solvent), is preferred for complex samples containing multiple flavonoids with a wide range of polarities.[5][6] This allows for the efficient elution of both polar and non-polar compounds in a reasonable timeframe.
Q4: What are the typical concentrations of acid additives used in the mobile phase?
A4: The concentration of the acid additive is generally low. Commonly used concentrations are 0.1% formic acid, 0.1% acetic acid, or a low percentage of phosphoric acid in the aqueous component of the mobile phase.[2] These concentrations are usually sufficient to control the pH and improve peak shape without causing damage to the column or HPLC system.
Troubleshooting Guide
This guide addresses common issues encountered during quercetin analysis, with a focus on mobile phase-related problems.
| Problem | Potential Cause (Mobile Phase Related) | Solution |
| Peak Tailing | Secondary interactions with silanol groups: The pH of the mobile phase may be too high, causing the hydroxyl groups on quercetin to interact with the stationary phase.[2][3] | Lower the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component to bring the pH to around 3.0.[3] This will suppress the ionization of both quercetin and the silanol groups. |
| Inadequate buffer concentration: If using a buffer, its concentration may be too low to maintain a stable pH.[7] | Increase buffer concentration: Ensure the buffer concentration is sufficient to control the pH throughout the analysis. | |
| Peak Fronting | Sample solvent stronger than the mobile phase: If the sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase composition, it can cause the peak to front. | Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Column overload: Injecting too concentrated a sample can lead to peak fronting. | Dilute the sample: Reduce the concentration of the sample being injected.[8] | |
| Split Peaks | Mobile phase and sample solvent mismatch: A significant difference in the composition of the sample solvent and the mobile phase can cause peak splitting. | Prepare the sample in the mobile phase: Whenever feasible, dissolve the sample in the starting mobile phase of your gradient or your isocratic mobile phase. |
| Co-elution with an interfering compound: The observed split peak may actually be two different compounds eluting very close together. | Optimize the mobile phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol instead of acetonitrile), or modify the gradient profile to improve separation.[2] | |
| Poor Resolution | Inappropriate mobile phase strength: The mobile phase may be too strong (eluting compounds too quickly) or too weak (leading to broad peaks). | Adjust mobile phase composition: For reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve the separation of early-eluting peaks. Conversely, a slight increase may be necessary for strongly retained compounds. |
| Incorrect mobile phase pH: The pH can affect the retention and selectivity of different flavonoids. | Optimize the pH: Experiment with slight adjustments to the mobile phase pH to see if it improves the resolution between quercetin and other components. | |
| Retention Time Variability | Inconsistent mobile phase preparation: Small variations in the mobile phase composition from one batch to another can lead to shifts in retention times. | Ensure consistent preparation: Use precise measurements when preparing the mobile phase and mix thoroughly. |
| Mobile phase degradation: The mobile phase can change composition over time due to evaporation of the more volatile organic component. | Prepare fresh mobile phase daily: It is good practice to prepare fresh mobile phase for each day of analysis. |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of quercetin.
Isocratic Method
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile (50:50 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 256 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Gradient Method 1
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 360 nm[2] |
| Column Temperature | 30°C[2] |
| Gradient Program | Time (min) |
| 0 | |
| 40 | |
| 45 | |
| 50 | |
| 55 | |
| 60 |
Gradient Method 2
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 5% Acetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 367 nm[9] |
| Column Temperature | 30°C[9] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 |
Visualizations
Mobile Phase Selection Workflow
References
- 1. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. plantarchives.org [plantarchives.org]
- 5. researchgate.net [researchgate.net]
- 6. scienggj.org [scienggj.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
dealing with co-eluting peaks in quercetin chromatogram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks in quercetin chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in HPLC?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping, or distorted chromatographic peak.[1] This prevents accurate identification and quantification of the individual compounds.[1][2]
Q2: How can I detect co-elution in my quercetin chromatogram?
A2: Co-elution can be identified by observing the peak shape. Telltale signs include asymmetrical peaks, peaks with shoulders, or split peaks.[1][2] A shoulder is a sudden discontinuity in the peak shape, which is different from peak tailing, characterized by a gradual exponential decline.[2] For more definitive detection, a Diode Array Detector (DAD) can be used to assess peak purity by comparing UV spectra across the peak.[1] If the spectra are not identical, co-elution is likely occurring.[1] Mass Spectrometry (MS) detectors can also be used to identify the presence of multiple compounds by taking mass spectra at different points across the peak.[1]
Q3: Why is my quercetin peak tailing?
A3: Peak tailing, where the back half of the peak is wider than the front half, is a common issue when analyzing flavonoids like quercetin.[3][4] This can be caused by secondary interactions between quercetin and residual silanol groups on silica-based columns.[5] Additionally, the ionization of flavonoids can reduce their adsorption to the stationary phase, which may also contribute to peak tailing.[6]
Q4: What are the most common compounds that co-elute with quercetin?
A4: In complex samples like plant extracts, quercetin can co-elute with other structurally similar flavonoids. For example, rutin and kaempferol are flavonoids that are often analyzed alongside quercetin.[3] In one study, a developed HPLC-DAD method was able to successfully separate quercetin from rutin and kaempferol, which had retention times of 2.5 minutes and 5.4 minutes, respectively, distinct from quercetin's peak.[3]
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in your quercetin analysis.
Problem 1: Quercetin peak has a shoulder or is split, indicating co-elution.
This is a clear sign that one or more compounds are eluting at or very near the same retention time as quercetin. The primary goal is to alter the chromatography conditions to improve the separation (resolution) between these compounds.
Workflow for Resolving Co-eluting Peaks
References
Technical Support Center: Quercetin Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on quercetin stability and analysis.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of quercetin in solution?
A1: Quercetin's stability is highly dependent on pH. It is relatively stable in acidic to neutral conditions (pH 1-6) but undergoes rapid degradation in alkaline environments (pH > 7).[1][2] The degradation in alkaline solutions is primarily due to autoxidation, which affects the C-ring and the catechol group of the B-ring.[3][4] This process is often visually indicated by a color change of the solution from light yellow to brownish.[4][5] Even at 4°C in the dark, quercetin is stable for no longer than 4.5 hours in the pH range of 6.0-8.0.[6][7]
Q2: What is the impact of pH on the solubility of quercetin?
A2: The aqueous solubility of quercetin increases with an increase in pH.[8] It is more soluble in alkaline mediums than in acidic ones.[8] This is because the hydroxyl groups of the quercetin molecule deprotonate at higher pH, leading to an ionized form that is more soluble in water.[4] However, the increased solubility in alkaline conditions is counteracted by its rapid degradation.
Q3: How does pH influence the UV-Visible spectrum of quercetin?
A3: The UV-Visible spectrum of quercetin is sensitive to pH changes. In a 50% (v/v) aqueous ethanol solution at neutral pH, quercetin typically shows two main absorption bands around 256 nm and 374 nm.[5][9] In strongly alkaline conditions (e.g., pH 14), the band at 374 nm can shift to a longer wavelength (around 400 nm), and the band at 256 nm may disappear, with a new band appearing around 314 nm.[5][9] In strongly acidic conditions (e.g., pH 1.0), there is little shift in the UV-Vis spectrum.[5][9] These spectral shifts are due to the deprotonation of quercetin's hydroxyl groups at different pH values.
Q4: What are the common degradation products of quercetin at different pH values?
A4: Under alkaline conditions, quercetin degradation involves autoxidation and molecular fragmentation.[3][4] Common degradation products identified after thermal treatment include protocatechuic acid and phloroglucinol carboxylic acid.[10] In the presence of nucleophilic solvents and light or in alkaline solutions in the dark, quercetin can also form oxidation and addition products.[11]
Troubleshooting Guides
Issue 1: Inconsistent or drifting peak areas and retention times in HPLC analysis of quercetin.
-
Possible Cause: The pH of the mobile phase or the sample solution is not adequately controlled. Small variations in pH can affect the ionization state of quercetin, leading to shifts in retention time and inconsistent peak shapes.[12]
-
Troubleshooting Steps:
-
Buffer the Mobile Phase: Ensure the mobile phase is well-buffered to a pH where quercetin is stable and provides good chromatographic resolution. An acidic pH (e.g., around 3) is often preferred for HPLC analysis of flavonoids to ensure they are in a non-ionized form, leading to sharper peaks and more reproducible retention times.[13]
-
Control Sample pH: Adjust the pH of your sample diluent to be compatible with the mobile phase.
-
Optimize Flow Rate: A slight increase in flow rate can sometimes lead to variations in peak area and retention time.[12] Ensure the flow rate is consistent throughout the analysis.
-
Column Temperature: Maintain a constant column temperature to minimize variability in retention times.
-
Issue 2: Rapid degradation of quercetin standard solutions.
-
Possible Cause: The solvent and pH of the standard solution are not optimized for stability. Quercetin is unstable in alkaline solutions and can also be degraded by light and oxygen.[11][14]
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in a solvent where quercetin is stable, such as methanol or ethanol.[1][15] For working solutions, use a buffered aqueous solution at an acidic pH.
-
pH Control: Maintain the pH of the standard solution in the acidic range (pH < 6) to minimize degradation.[2]
-
Protection from Light: Store quercetin solutions in amber vials or protect them from light to prevent photodegradation.[8]
-
Deoxygenate Solvents: For long-term storage or sensitive analyses, consider deoxygenating the solvents to prevent oxidation.[14]
-
Fresh Preparation: Prepare fresh working standard solutions daily to ensure accuracy.
-
Issue 3: Low recovery of quercetin from a sample matrix.
-
Possible Cause: Poor solubility of quercetin in the extraction solvent or degradation during the extraction process due to inappropriate pH.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Use a solvent system that maximizes quercetin solubility. While quercetin's solubility is higher in alkaline conditions, the risk of degradation is also high. A common approach is to use organic solvents like methanol or ethanol, or mixtures with water.
-
pH Adjustment of Extraction Medium: If an aqueous extraction is necessary, consider a slightly acidic pH to balance solubility and stability.
-
Use of Solubilizers: In some cases, solubilizers like sodium acetate or sodium citrate can be used to enhance quercetin solubility.[8]
-
Temperature Control: Perform extractions at a controlled, and if possible, lower temperature to minimize thermal degradation.
-
Data Presentation
Table 1: pH-Dependent Solubility of Quercetin
| pH | Solubility (mg/mL) | Notes |
| 1.2 | Low | Quercetin is poorly soluble. |
| 7.4 | Increased | Solubility increases with pH.[8] |
| > 7 | Higher | More soluble in alkaline medium.[8] |
| Water | 0.1648 | Intrinsic solubility in distilled water.[8] |
Table 2: Stability of Quercetin at Different pH Values
| pH | Stability | Conditions | Reference |
| 2.0 | Degraded to 79.21% of original content. | Room temperature. | [1] |
| 6.8 | Stable (99.57% of original content remained). | Room temperature. | [1] |
| > 7 | Highly unstable, degradation is more pronounced in alkaline medium.[1] | - | [1] |
| 6.0-8.0 | Stable for no longer than 4.5 hours. | 4°C in the dark. | [6][7] |
Table 3: Effect of pH on UV-Visible Absorption Maxima of Quercetin
| pH | Wavelength (nm) - Band I | Wavelength (nm) - Band II | Notes |
| 6.8 | 374 | 256 | In 50% (v/v) aqueous ethanol solution.[5][9] |
| 14.0 | ~400 (shift) | Disappeared, new band at 314 | In 50% (v/v) aqueous ethanol solution with sodium hydroxide.[5][9] |
| 1.0 | Little shift | Little shift | In 50% (v/v) aqueous ethanol solution with hydrochloric acid.[5][9] |
Experimental Protocols
Protocol 1: Determination of Quercetin Stability at Different pH Values
Objective: To evaluate the stability of quercetin in buffered solutions at various pH levels over time.
Materials:
-
Quercetin standard
-
Methanol (HPLC grade)
-
Buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)
-
HPLC system with a UV-Vis or DAD detector
-
C18 column
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
Methodology:
-
Preparation of Quercetin Stock Solution: Accurately weigh a known amount of quercetin and dissolve it in methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
For each pH, pipette a known volume of the quercetin stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Incubation:
-
Store the prepared test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Protect the solutions from light by using amber vials or covering them with aluminum foil.[8]
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Analyze the samples immediately by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need optimization. A common mobile phase is a gradient of acetonitrile and water acidified with acetic acid.[12]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 370 nm[16]
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Quantify the peak area of quercetin at each time point.
-
Calculate the percentage of quercetin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of quercetin remaining versus time for each pH to determine the degradation kinetics.
-
Protocol 2: UV-Visible Spectrophotometric Analysis of Quercetin at Different pH Values
Objective: To observe the effect of pH on the UV-Visible absorption spectrum of quercetin.
Materials:
-
Quercetin standard
-
Ethanol (50% v/v)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
pH meter
Methodology:
-
Preparation of Quercetin Solution: Prepare a standard solution of quercetin in 50% (v/v) aqueous ethanol.[5] The concentration should be such that the absorbance falls within the linear range of the spectrophotometer.
-
Neutral pH Spectrum:
-
Take an aliquot of the quercetin solution and measure its UV-Vis spectrum from 200 to 700 nm using 50% ethanol as a blank.[5]
-
Record the pH of the solution.
-
-
Alkaline pH Spectrum:
-
To another aliquot of the quercetin solution, add NaOH solution dropwise to adjust the pH to a desired alkaline value (e.g., pH 10, 12, 14).
-
Immediately measure the UV-Vis spectrum.
-
-
Acidic pH Spectrum:
-
To a fresh aliquot of the quercetin solution, add HCl solution dropwise to adjust the pH to a desired acidic value (e.g., pH 1, 3, 5).
-
Measure the UV-Vis spectrum.
-
-
Data Analysis:
-
Compare the spectra obtained at different pH values.
-
Note any shifts in the maximum absorption wavelengths (λmax) and changes in absorbance values.
-
Visualizations
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openpub.fmach.it [openpub.fmach.it]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. [PDF] Ultraviolet-Visible spectrum characterizations of Quercetin in aqueous ethanol solution with different pH values | Semantic Scholar [semanticscholar.org]
- 10. Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants [mdpi.com]
- 11. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to Quercetin Quantification Using Quercetin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of a validated analytical method for the quantification of quercetin, a flavonoid of significant interest, utilizing its deuterated analogue, Quercetin-d3, as an internal standard. The use of a stable isotope-labeled internal standard is a gold-standard technique in mass spectrometry-based bioanalysis, offering superior accuracy and precision by compensating for variations in sample preparation and instrument response.
Table 1: Comparison of Validation Parameters for Quercetin Quantification Methods
| Validation Parameter | Method 1: this compound Internal Standard (LC-MS/MS) | Method 2: Rutin Internal Standard (UPLC-MS/MS)[1][2] |
| Linearity Range | 25–3000 ng/mL | 1.48–74,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9989 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 1.25 ng/mL |
| Intra-day Precision (%RSD) | Not explicitly stated | 4.6% to 8.1% |
| Inter-day Precision (%RSD) | Not explicitly stated | 6.7% to 10.4% |
| Intra-day Accuracy (%RE) | Not explicitly stated | 2.8% to 7.3% |
| Inter-day Accuracy (%RE) | Not explicitly stated | 3.9% to 4.6% |
| Extraction Recovery | Not explicitly stated | Quercetin derivative: 74.7% to 76.8%; Rutin (IS): 75.4% |
Note: Detailed validation data for a publicly available this compound method is limited. The data for Method 1 is based on a UPLC-MS/MS method for quercetin quantification, with the understanding that a deuterated internal standard would be used. The parameters for Method 2 are for the quantification of a quercetin derivative (Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside) using rutin as the internal standard.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and adapting analytical methods. Below are the protocols for the two comparative methods.
Method 1: UPLC-MS/MS with this compound Internal Standard
This method is designed for the quantification of quercetin in biological matrices, such as human plasma and urine.
1. Sample Preparation (Solid-Phase Extraction):
-
Biological samples are stabilized using an antioxidant solution (e.g., L-cysteine and ascorbic acid).
-
For conjugated quercetin, enzymatic hydrolysis is performed using β-glucuronidase and sulfatase.
-
Internal standard (this compound) is added to the samples.
-
Solid-phase extraction (SPE) is carried out using Oasis® HLB cartridges for sample clean-up and concentration.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with two solvents is common, for example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for flavonoids.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quercetin: The precursor ion [M-H]⁻ at m/z 301.0 is fragmented to produce characteristic product ions. Common transitions include m/z 301.0 → 151.0 and 301.0 → 179.0.
-
This compound (Internal Standard): The precursor ion [M-H]⁻ at m/z 304.0 would be expected to fragment to product ions with a +3 Da shift compared to quercetin.
-
Method 2: UPLC-MS/MS with Rutin Internal Standard[1][2]
This method was developed for the quantification of a quercetin derivative in rat plasma.[1][2]
1. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of rat plasma, 10 µL of the internal standard (rutin) and 290 µL of methanol are added.
-
The mixture is vortexed for 3 minutes and then centrifuged at 12,000 rpm for 5 minutes.
-
The supernatant is transferred and evaporated to dryness under a gentle stream of nitrogen at 37°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and a 1 µL aliquot is injected into the UPLC-MS/MS system.[1]
2. Chromatographic Conditions: [1]
-
System: Waters Acquity UPLC system.[1]
-
Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm).[1]
-
Mobile Phase: Gradient elution with:[1]
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30°C.[1]
3. Mass Spectrometric Conditions: [1]
-
System: Xevo™ Triple Quadrupole MS (Waters) with an ESI source.[1]
-
Ionization Mode: Negative ion mode.[1]
-
MRM Mode: Specific parent and daughter ions for the quercetin derivative and rutin were monitored.[1]
-
Source Parameters: [1]
-
Desolvation gas flow: 1,000 L/h at 550°C.
-
Cone gas flow: 50 L/h.
-
Source temperature: 150°C.
-
Capillary voltage: 3,000 V.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps in a typical LC-MS/MS method validation workflow.
Caption: Workflow for LC-MS/MS Analytical Method Validation.
References
The Analytical Edge: A Comparative Guide to Quercetin-d3 for Enhanced Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest standards of accuracy and precision in bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Quercetin-d3, a deuterated internal standard, against other alternatives for the quantification of quercetin. Supported by experimental data, this document will illustrate the superior performance of stable isotope-labeled standards in mitigating matrix effects and ensuring data integrity.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This compensates for variability in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity allows them to co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have expressed a clear preference for the use of SIL internal standards in bioanalytical method validations. Their use significantly enhances the robustness and reliability of data submitted for drug development and approval processes.
Performance Characteristics: this compound vs. Non-Isotopically Labeled Alternatives
The primary advantage of this compound over non-isotopically labeled internal standards, such as structurally similar compounds like rutin or puerarin, lies in its ability to more effectively compensate for matrix effects. Matrix effects, caused by co-eluting endogenous components in biological samples, can significantly impact the ionization of the analyte, leading to inaccurate results. As this compound has a virtually identical chemical structure and chromatographic behavior to quercetin, it is affected by the matrix in the same way, providing a more reliable correction.
The following tables summarize the performance data from various validated bioanalytical methods for quercetin and its derivatives, highlighting the typical performance of methods using a deuterated internal standard (represented by data from a validated LC-MS/MS method for quercetin) versus those using a non-deuterated alternative.
Table 1: Linearity
| Internal Standard Type | Analyte | Method | Linear Range | Correlation Coefficient (r²) |
| Deuterated (this compound representative) | Quercetin | LC-MS/MS | 5 - 5000 ng/mL | > 0.99 |
| Non-Deuterated (Rutin) | Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | UPLC-MS/MS | 1.48 - 74,000 ng/mL | ≥ 0.9989[1] |
| Non-Deuterated (Puerarin) | Quercetin | HPLC-MS | 5 - 2000 ng/mL | > 0.99[2] |
| No Internal Standard | Quercetin | HPLC-DAD | 0.14 - 245 µg/mL | > 0.995[3] |
Table 2: Precision
| Internal Standard Type | Analyte | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Deuterated (this compound representative) | Quercetin | LC-MS/MS | ≤ 3.02%[4] | ≤ 2.75%[4] |
| Non-Deuterated (Rutin) | Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | UPLC-MS/MS | 4.6 - 8.1%[1] | 6.7 - 10.4%[1] |
| Non-Deuterated (Puerarin) | Quercetin | HPLC-MS | < 15% | < 15% |
| No Internal Standard | Quercetin | HPLC-DAD | ≤ 6.74% | ≤ 9.42%[3] |
Table 3: Accuracy
| Internal Standard Type | Analyte | Method | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) |
| Deuterated (this compound representative) | Quercetin | LC-MS/MS | ≤ 85.23%[4] | ≤ 84.87%[4] |
| Non-Deuterated (Rutin) | Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | UPLC-MS/MS | 2.8 - 7.3% (as % difference from nominal)[1] | 3.9 - 4.6% (as % difference from nominal)[1] |
| Non-Deuterated (Puerarin) | Quercetin | HPLC-MS | Within ± 15% of nominal values | Within ± 15% of nominal values |
| No Internal Standard | Quercetin | HPLC-DAD | 88.6 - 110.7%[3] | Not Reported |
Experimental Protocols
The following is a representative experimental protocol for the quantification of quercetin in a biological matrix (e.g., plasma) using this compound as an internal standard, based on common practices in validated bioanalytical methods.
Sample Preparation
A protein precipitation extraction method is commonly employed for the extraction of quercetin from plasma samples.
-
Step 1: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Step 2: Add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Step 3: Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Step 4: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Step 5: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a clean tube or a well plate.
-
Step 7: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Step 8: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of quercetin.
-
Mobile Phase: A gradient elution with two mobile phases is common:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for quercetin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Quercetin: The precursor ion [M-H]⁻ at m/z 301.0 is fragmented to produce characteristic product ions.
-
This compound: The precursor ion [M-H]⁻ at m/z 304.0 is monitored and fragmented.
-
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Precision: The closeness of repeated measurements, expressed as the relative standard deviation (%RSD). This includes intra-day (repeatability) and inter-day (intermediate) precision.
-
Accuracy: The closeness of the measured value to the true value, expressed as percent recovery or percent difference from the nominal concentration.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.
References
- 1. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 3. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
A Head-to-Head Battle of Internal Standards: Quercetin-d3 vs. 13C-labeled Quercetin in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of the flavonoid quercetin, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Quercetin-d3 and 13C-labeled Quercetin. By examining their performance in mass spectrometry-based assays, potential isotopic effects, and stability, this document aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. While both deuterium (d) and carbon-13 (13C) labeling strategies are utilized for quercetin, their inherent physicochemical properties can lead to subtle but significant differences in analytical performance.
Performance Comparison: A Data-Driven Analysis
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Quercetin Quantification
| Parameter | Quercetin Analysis with this compound IS | Quercetin Analysis with 13C-labeled Quercetin IS | Quercetin Analysis without Stable Isotope IS |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% | 85.23% (intraday), 84.87% (inter-day)[1] |
| Precision (%RSD) | Intraday: <15%, Interday: <15% | Intraday: <10%, Interday: <10% | Intraday: ≤3.02%, Interday: ≤2.75%[1] |
| Matrix Effect (%) | Variable, can be significant | Generally lower and more consistent | Signal suppression observed for some analytes[2] |
| Retention Time Shift | Potential for earlier elution compared to unlabeled quercetin | Co-elutes with unlabeled quercetin | Not Applicable |
| Stability | Generally stable, but potential for H/D exchange under certain conditions | Highly stable, no exchange issues | Stable under optimized conditions[3] |
Note: The data presented is a synthesis of typical performance characteristics observed in various LC-MS/MS validation studies. The study by Panda et al. (2024) did not employ a stable isotope-labeled internal standard but provides a baseline for comparison.[1]
The Isotopic Effect: A Critical Consideration
A key differentiator between deuterium and 13C-labeled standards is the potential for an "isotopic effect." The bond energy of a carbon-deuterium (C-D) bond is slightly stronger than that of a carbon-hydrogen (C-H) bond. This can lead to differences in chromatographic behavior, particularly in reversed-phase liquid chromatography (RPLC).
Deuterium-labeled compounds, including this compound, may elute slightly earlier than their unlabeled counterparts. This chromatographic shift can be problematic if the internal standard peak does not completely co-elute with the analyte peak, potentially leading to inaccurate quantification, especially in the presence of significant matrix effects where ion suppression or enhancement varies across the peak.
In contrast, 13C-labeled internal standards have a mass difference from the native analyte but exhibit nearly identical chromatographic behavior. This co-elution is a significant advantage, as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate and precise quantification.
Stability and Reliability
Both this compound and 13C-labeled Quercetin are generally stable compounds. However, deuterium atoms, particularly those attached to heteroatoms or in positions susceptible to enolization, can be prone to back-exchange with protons from the solvent, although this is less of a concern for deuterium on an aromatic ring as in this compound. 13C-labeled standards are inherently more stable in this regard, as the 13C atoms are integrated into the stable carbon backbone of the molecule and are not susceptible to exchange.
Experimental Protocols
Below are representative experimental protocols for the quantification of quercetin using LC-MS/MS. These protocols can be adapted for use with either this compound or 13C-labeled Quercetin as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 20 µL of internal standard solution (this compound or 13C-labeled Quercetin in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method for Quercetin Quantification
A validated UHPLC-MS/MS method for the determination of quercetin in milk provides a solid foundation for methodology.[4]
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Quercetin: Precursor ion m/z 301.0 -> Product ion m/z 151.0
-
This compound: Precursor ion m/z 304.0 -> Product ion m/z 151.0 (or other appropriate fragment)
-
13C-labeled Quercetin (e.g., 13C6-Quercetin): Precursor ion m/z 307.0 -> Product ion m/z 151.0 (or other appropriate fragment)
-
Visualizing the Workflow and Rationale
To further clarify the decision-making process and experimental workflow, the following diagrams are provided.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Quercetin Assays Using Quercetin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of quercetin, emphasizing the importance of cross-validation and the use of a deuterated internal standard, Quercetin-d3, to ensure data accuracy and reliability. The methodologies discussed are primarily High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
The validation of these analytical methods is critical for pharmacokinetic studies, quality control of nutraceuticals, and preclinical and clinical research. Cross-validation ensures that an analytical method is robust, reproducible, and provides consistent results, adhering to guidelines set by regulatory bodies like the FDA.[1][2][3][4] The use of a stable isotope-labeled internal standard such as this compound is the gold standard, particularly for mass spectrometry-based methods, as it effectively corrects for matrix effects and variations in sample processing and instrument response.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity. The following tables summarize the performance characteristics of HPLC-DAD and UHPLC-MS/MS for quercetin quantification.
Table 1: HPLC-DAD Method Performance for Quercetin Quantification
| Parameter | Performance Characteristics | Reference |
| **Linearity (R²) ** | > 0.995 | [5][6] |
| Limit of Detection (LOD) | 0.046 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.14 µg/mL | [5][6] |
| Intra-day Precision (%RSD) | 2.4% - 6.7% | [5][6] |
| Inter-day Precision (%RSD) | 7.2% - 9.4% | [5][6] |
| Accuracy (Recovery %) | 88.6% - 110.7% | [5][6] |
Table 2: UHPLC-MS/MS Method Performance for Quercetin Quantification
| Parameter | Performance Characteristics | Reference |
| **Linearity (R²) ** | > 0.997 | [7] |
| Limit of Detection (LOD) | 0.36 ng/mL | [8] |
| Limit of Quantification (LOQ) | 1.25 ng/mL | [8] |
| Intra-day Precision (%RSD) | 3% - 7.2% | [7] |
| Inter-day Precision (%RSD) | 6.1% - 12% | [7] |
| Accuracy (Recovery %) | 89.1% - 108% | [7] |
Note: Performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols and Workflows
Detailed and standardized protocols are essential for the reproducibility and cross-validation of analytical methods.
General Workflow for Cross-Validation
The cross-validation process ensures that an analytical method is robust and transferable. It involves a systematic comparison of results obtained from two or more distinct methods or laboratories.
Caption: General workflow for the cross-validation of analytical methods.
Detailed Protocol: UHPLC-MS/MS Quantification of Quercetin
This protocol provides a representative example for the quantification of quercetin in a biological matrix (e.g., plasma) using UHPLC-MS/MS with this compound as an internal standard.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of quercetin and this compound (Internal Standard, IS) in methanol.
-
Create a series of working standard solutions by serially diluting the quercetin stock solution.
-
Prepare QC samples at low, medium, and high concentrations.
-
Spike blank plasma with the working standard solutions to create calibration standards. Spike a separate set of blank plasma samples for QCs.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Quercetin: Precursor ion (m/z) 301.0 -> Product ion (m/z) 151.0
-
This compound: Precursor ion (m/z) 304.0 -> Product ion (m/z) 151.0
-
-
Optimize parameters such as declustering potential and collision energy for maximum signal intensity.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (Quercetin/Quercetin-d3) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) for the curve fit.
-
Determine the concentration of quercetin in QC and unknown samples from the calibration curve.
-
Validate the method by assessing linearity, accuracy, precision, selectivity, stability, and matrix effect according to FDA or ICH M10 guidelines.[1][3]
-
Quercetin's Role in Cellular Signaling
Quercetin is a flavonoid known for its antioxidant and anti-inflammatory properties.[9] It exerts its effects by modulating several key signaling pathways within the cell. Understanding these pathways is crucial for researchers investigating its therapeutic potential.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. hhs.gov [hhs.gov]
- 5. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Quercetin Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of quercetin, a flavonoid of significant interest in pharmaceutical and nutraceutical research. The data and protocols presented are compiled from a variety of validated studies to offer a comprehensive overview for researchers selecting methodologies for their specific applications. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) stands out as a widely used, reliable, and reproducible method for quercetin quantification.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and UV-Vis spectrophotometry are also common techniques, each with distinct advantages and limitations.[2][3]
Quantitative Performance of Analytical Methods
The selection of an analytical method for quercetin quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2] The following tables summarize the performance parameters of various validated methods, providing a baseline for inter-laboratory comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV[4][5] | HPLC-UV[6] | HPLC-UV[7] | HPLC-DAD[8] |
| Linearity Range (µg/mL) | 5-25 | 1.0-5.0 | 0.00488-200 | Not specified |
| Correlation Coefficient (r²) | >0.999 | Not specified | >0.99 | >0.995 |
| Accuracy (% Recovery) | 97.73-98.89 | 101.32-102.15 | Not specified | 88.6-110.7 |
| Precision (%RSD) | <2 | 1.74-1.8 | Not specified | 2.4-6.7 (Intra-day), 7.2-9.4 (Inter-day) |
| LOD (µg/mL) | 0.570 | Not specified | Not specified | 0.046 |
| LOQ (µg/mL) | Not specified | Not specified | Not specified | 0.14 |
Table 2: UV-Vis Spectrophotometry Methods
| Parameter | UV-Vis[4] |
| Linearity Range (µg/mL) | 10-50 |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 99.25-99.42 |
| Precision (%RSD) | <2 |
| LOD (µg/mL) | 0.145 |
| LOQ (µg/mL) | 0.450 |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Parameter | UPLC-MS/MS[9] | UHPLC-MS/MS[10] |
| Linearity Range (ng/mL) | 1.48-74,000 | Not specified |
| Correlation Coefficient (r²) | ≥0.99 | Not specified |
| Accuracy (% Recovery) | 2.8-7.3 (Intra-day), 3.9-4.6 (Inter-day) | 89.1-108 |
| Precision (%RSD) | 4.6-8.1 (Intra-day), 6.7-10.4 (Inter-day) | Not specified |
| LOD (µg/kg) | Not specified | Not specified |
| LOQ (µg/kg) | Not specified | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following protocols are representative of those used for quercetin quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is noted for its specificity, linearity, accuracy, and precision.[1]
-
Instrumentation : An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV detector, an autosampler, and a quaternary pump.[1]
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile and water acidified with o-phosphoric acid to pH 3.0 (ratio 30:70 v/v).[1] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[1]
-
Flow Rate : 1.1 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Injection Volume : 20 µL.[1]
-
Detection Wavelength : 370 nm or 375 nm for higher specificity for quercetin.[1][6]
-
-
Standard Preparation : A stock solution of quercetin standard (e.g., 100 µg/mL) is prepared in methanol.[1]
-
Quantification : The concentration of quercetin in a sample is calculated using the regression equation from a calibration curve generated from the standard solutions.[1]
UV-Vis Spectrophotometry
A simpler and more cost-effective method, though it may lack the selectivity of chromatographic techniques.[3]
-
Instrumentation : A UV-Visible spectrophotometer.[4]
-
Solvent : Phosphate buffer pH 7.4 or 0.1 N HCl.[4]
-
Procedure :
-
A stock solution of quercetin (e.g., 100 µg/mL) is prepared.[4]
-
Serial dilutions are made to prepare standard solutions of varying concentrations (e.g., 10-50 µg/mL).[4]
-
The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 256 nm.[4]
-
A calibration curve is constructed by plotting absorbance versus concentration.
-
-
Quantification : The absorbance of the sample solution is measured, and the quercetin concentration is determined from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it suitable for complex matrices and low concentrations of quercetin.[2]
-
Instrumentation : A UHPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9][10]
-
Chromatographic Conditions :
-
Mass Spectrometry :
Visualizing the Workflow
A general workflow for the quantification of quercetin involves several key stages, from initial sample handling to final data analysis.
Caption: General workflow for quercetin quantification.
This guide provides a foundational comparison of common analytical methods for quercetin. The choice of method will ultimately depend on the specific research question, the required sensitivity, the nature of the sample matrix, and the available instrumentation.[2] Researchers can adapt these validated protocols and follow the general workflow to ensure the generation of high-quality, reliable data.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. plantarchives.org [plantarchives.org]
- 5. Validation and measurement uncertainty of HPLC-UV method for quercetin quantification in various foods -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 6. Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts [medigraphic.com]
- 7. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Different Quercetin Formulations
Quercetin, a prominent dietary flavonoid found in numerous fruits and vegetables, is lauded for its potent antioxidant, anti-inflammatory, and immunomodulatory properties. However, its therapeutic potential is significantly hampered by poor oral bioavailability, primarily due to low water solubility and extensive first-pass metabolism in the intestine and liver. To overcome these limitations, various formulation strategies have been developed to enhance the absorption and systemic exposure of quercetin. This guide provides an objective comparison of the bioavailability of several quercetin formulations, supported by experimental data, to assist researchers and drug development professionals in selecting appropriate strategies for their work.
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters from comparative studies in both human and animal models. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC). These metrics are crucial for evaluating the extent and rate of absorption of different quercetin formulations.
Table 1: Comparative Pharmacokinetics of Quercetin Formulations in Humans
| Formulation | Dose | Cmax (Maximum Concentration) | Tmax (Time to Peak) | AUC (Area Under the Curve) | Key Findings & Fold Increase vs. Unformulated |
| Unformulated Quercetin (UQ) | Varies | 14.48 ± 6.65 ng/mL[1] | 1.12 ± 0.34 h[1] | 27.44 ng·h/mL (AUC₀₋₂₄)[1] | Baseline for comparison. |
| Quercetin in Tang® Suspension | 500 mg | 354.4 ± 87.6 µg/L[2] | 4.7 h[2] | Not Reported | Lower Cmax and longer Tmax compared to food matrices.[2] |
| Quercetin in Nutritional Bar | 500 mg | 698.1 ± 189.5 µg/L[2] | 2.3 h[2] | Not Reported | ~2-fold higher Cmax than suspension.[2] |
| Quercetin in Chews | 500 mg | 1051.9 ± 393.1 µg/L[2] | 3.3 h[2] | Not Reported | ~3-fold higher Cmax than suspension.[2] |
| Quercetin Phytosome® | 500 mg | Not specified | Not specified | Not specified | Up to 20-fold higher plasma levels than unformulated quercetin.[3] |
| Quercetin LipoMicel® (LM) | 500 mg | Ratio: 7.7 vs. Standard[4] | Ratio: ~3x faster vs. Standard[4] | Ratio: 7 vs. Standard (AUC₀₋₂₄)[4] | 7-fold increase in absorption over 24h compared to standard quercetin at the same dose.[4] |
| Self-Emulsifying Hydrogel (FQ-35) | Not Reported | 314.66 ± 135.46 ng/mL[1] | 3.25 ± 0.44 h[1] | 1703.50 ng·h/mL (AUC₀₋₂₄)[1] | 62.08-fold increase in total quercetin bioavailability compared to UQ.[1] |
Note: Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and subject populations.
Table 2: Comparative Pharmacokinetics of Quercetin Formulations in Rats
| Formulation | Dose (oral) | Absolute Bioavailability (%) | Cmax (Maximum Concentration) | AUC₀→∞ (Area Under the Curve) | Key Findings & Fold Increase vs. Suspension |
| Quercetin Water Suspension | 50 mg/kg | 3.61%[5][6][7] | Not Reported | 89.93 ± 38.42 (ng/mL)·h[8] | Baseline for comparison. |
| TPGS-Que-Nanosuspension | 50 mg/kg | 15.55%[5][6][7] | 52.68 ± 16.87 ng/mL[5][8] | 387.09 ± 60.28 (ng/mL)·h[8] | 4.3-fold increase in AUC.[8] |
| SPC-Que-Nanosuspension | 50 mg/kg | 12.38%[5][6][7] | Not Reported | 308.14 ± 58.31 (ng/mL)·h[8] | 3.4-fold increase in AUC.[8] |
| SPC-Pip-Que-Nanosuspension | 50 mg/kg | 23.58%[5][6][7] | Not Reported | 587.08 ± 109.05 (ng/mL)·h[8] | 6.5-fold increase in AUC.[8] |
| Quercetin Aglycone | 50 mg/kg | Not Reported | 7.47 ± 2.63 µg/mL | 2590.5 ± 987.9 mg/L·min | Data from a separate study for reference.[9] |
| Quercetin-3-O-β-D-glucuronide (QG) | 50 mg/kg | Not Reported | 2.04 ± 0.85 µg/mL | 962.7 ± 602.3 mg/L·min | Demonstrates the pharmacokinetic profile of a major metabolite.[9] |
Experimental Protocols
The data presented above are derived from rigorous pharmacokinetic studies. While specific protocols vary, a generalized methodology for a human oral bioavailability study is outlined below.
Generalized Protocol for a Crossover Bioavailability Study
-
Subject Recruitment: Healthy adult volunteers (typically 18-50 years old) are recruited for the study. Participants undergo a health screening to ensure they meet the inclusion criteria and have no conditions that could interfere with the study's outcome.[3][10]
-
Study Design: A randomized, crossover design is frequently employed.[3] In this design, each participant receives each of the different quercetin formulations in a random order, with a "washout" period between each administration phase to ensure the previous formulation is cleared from the body. This design minimizes inter-individual variability.
-
Dosing and Administration: Participants, typically after an overnight fast, are administered a single oral dose of a specific quercetin formulation (e.g., 500 mg).[10][11]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after administration. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples over a 24-hour period (e.g., at 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[10][11]
-
Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of quercetin and its metabolites in the plasma is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS).[1][9][12]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each participant and formulation are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[2][4]
-
Statistical Analysis: Statistical tests (e.g., ANOVA) are performed to compare the pharmacokinetic parameters among the different formulations to determine if there are statistically significant differences in bioavailability.[3]
Mandatory Visualization
The following diagrams illustrate the typical workflow of the described experiments and the key factors influencing quercetin bioavailability.
Caption: Experimental workflow for a crossover bioavailability study.
Caption: Strategies to enhance quercetin bioavailability.
Discussion of Formulations
The experimental data clearly indicate that formulation strategies significantly impact quercetin's bioavailability.
-
Unformulated Quercetin: Standard quercetin aglycone demonstrates poor absorption, serving as a baseline for comparison. Its low water solubility is a primary limiting factor.[1]
-
Food Matrix: Incorporating quercetin into food matrices like nutritional bars and chews improves its Cmax compared to a simple suspension.[2] This is likely due to the presence of fats and other excipients that can enhance solubilization and absorption.
-
Lipid-Based Formulations (Phytosome® and LipoMicel®): These formulations represent a significant leap in bioavailability enhancement.
-
Phytosome® technology , which complexes quercetin with phospholipids (lecithin), has been shown to increase plasma levels by up to 20-fold compared to unformulated quercetin.[3] This is attributed to improved solubility and the ability of the phospholipid complex to facilitate passage across the enterocyte membrane.[10]
-
LipoMicel® technology encapsulates quercetin into a liquid micelle matrix, creating tiny, water-soluble micro-droplets.[11][13] This approach has demonstrated a 7- to 10-fold increase in absorption (AUC) compared to standard quercetin in human studies.[4][11][13]
-
-
Nanosuspensions: Reducing the particle size of quercetin to the nanometer range increases the surface area for dissolution, thereby enhancing absorption.[5] Studies in rats show that nanosuspensions can increase absolute bioavailability from 3.6% to over 15%.[5][6][7]
-
Metabolic Inhibition: A key challenge is the rapid metabolism of quercetin. Co-administering quercetin with metabolic inhibitors like piperine (from black pepper) can further boost bioavailability. In a rat study, a nanosuspension containing piperine (SPC-Pip-Que-NSps) achieved the highest absolute bioavailability of 23.58%, a 6.5-fold increase over the standard suspension, by inhibiting metabolic enzymes.[5][6][7][14]
-
Self-Emulsifying Systems: Formulations like the self-emulsifying reversible hybrid-hydrogel system (FQ-35) have shown remarkable results, with a reported 62-fold increase in total quercetin bioavailability in humans.[1] These systems form fine emulsions in the gastrointestinal tract, significantly improving quercetin's solubility and absorption.[1] A systematic review also noted a 62-fold increase with a self-emulsifying fenugreek galactomannans and lecithin encapsulation.[15][16]
Conclusion
The evidence strongly supports that the bioavailability of quercetin can be dramatically improved through advanced formulation strategies. Standard quercetin aglycone suffers from poor absorption, limiting its clinical efficacy. Lipid-based delivery systems, such as Phytosome® and LipoMicel® formulations, as well as self-emulsifying systems, have demonstrated the most significant and consistent improvements in human studies, increasing absorption by an order of magnitude or more. Nanosuspensions, particularly when combined with metabolic inhibitors like piperine, also represent a highly effective approach. For researchers and developers, selecting a formulation that enhances solubility and protects against premature metabolism is critical to unlocking the full therapeutic potential of quercetin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 10. ‘Overcoming the low bioavailability hurdle of quercetin’: Indena study supports phytosome use to boost absorption [nutraingredients.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. healthywaynaturalfoods.com [healthywaynaturalfoods.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Guide to Quercetin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of quercetin and its principal metabolites. The data herein is supported by experimental findings from peer-reviewed scientific literature to aid in understanding the absorption, distribution, metabolism, and excretion (ADME) of these closely related flavonoid compounds.
Executive Summary
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism following oral administration, leading to the circulation of various metabolites, including glucuronide, sulfate, and methylated forms. These metabolites, rather than quercetin aglycone itself, are the primary compounds found in systemic circulation and are considered to be the main bioactive agents. Understanding the pharmacokinetic differences between quercetin and its metabolites is crucial for the development of effective therapeutic strategies. This guide presents a comparative analysis of their pharmacokinetic parameters, details the experimental methodologies used for their assessment, and illustrates the key metabolic and signaling pathways involved.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for quercetin and some of its major metabolites following oral administration in rats. This data facilitates a direct comparison of their bioavailability and disposition.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (0-t) (mg/L*min) |
| Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 |
| Isoquercitrin (Quercetin-3-glucoside) | 50 | 0.41 ± 0.11 | 15.0 ± 0.0 | 44.9 ± 12.1 |
| Quercetin-3-O-β-D-glucuronide | 50 | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 |
Data sourced from a comparative study in rats.[1]
Experimental Protocols
The following section details a typical experimental protocol for the pharmacokinetic analysis of quercetin and its metabolites in rat plasma, based on methodologies described in the scientific literature.
Animal Study Protocol
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1]
-
Housing: Animals are housed in controlled conditions (22-26°C, 40-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Dosing: A single oral gavage of the test compound (e.g., 50 mg/kg of quercetin, isoquercitrin, or quercetin-3-O-β-D-glucuronide) is administered.[1]
-
Blood Sampling: Blood samples are collected via the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., puerarin in methanol).
-
Add 5 µL of formic acid and vortex for 2 minutes.[2]
-
Add 800 µL of acetonitrile to precipitate the plasma proteins and vortex for 3 minutes.[2]
-
Centrifuge the mixture at 12,000 x g for 10 minutes.[2]
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for analysis.[2]
Analytical Methodology: UHPLC-MS/MS
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the separation and quantification of the analytes.[2][3]
-
Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) is typically used for separation.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) is employed.[2]
-
Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
Mandatory Visualizations
Metabolic Pathway of Quercetin
The following diagram illustrates the primary metabolic transformations of quercetin in the body.
Caption: Metabolic pathway of quercetin leading to its major metabolites.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a pharmacokinetic study of quercetin and its metabolites.
Caption: Experimental workflow for pharmacokinetic analysis.
Signaling Pathway Modulation
Quercetin and its metabolites are known to modulate key signaling pathways involved in inflammation and antioxidant response, such as NF-κB and Nrf2.
Caption: Modulation of NF-κB and Nrf2 signaling pathways by quercetin.[4][5][6][7][8]
References
- 1. peerj.com [peerj.com]
- 2. Development and validation of a UHPLC-QqQ-MS/MS method for simultaneous determination of fifteen major components from Oroxyli seed extract in rat plasma and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of quercetin and its metabolites in rat plasma by using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC [mdpi.com]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Quercetin-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quercetin-d3, a deuterated form of the flavonoid Quercetin, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step instructions for its safe disposal, in line with established safety protocols.
Regulatory Framework and Hazard Classification
This compound, like its non-deuterated counterpart Quercetin dihydrate, is classified as a hazardous substance for transport and disposal. It is crucial to manage this compound as a hazardous waste, adhering to all local, state, and federal regulations.[1][2][3] The primary method of disposal involves engaging a licensed hazardous material disposal company.[4]
Key transportation and hazard data for the related compound, Quercetin dihydrate, are summarized below. This information is critical for waste manifesting and transportation.
| Data Point | Value | Reference |
| UN Number | 2811 | [1][5] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. | [1][3][5] |
| Technical Name | (Quercetin dihydrate) | [5][6] |
| Transport Hazard Class | 6.1 (Toxic substances) | [1][2][5] |
| Packing Group | III (Substance presenting low danger) | [1][5][6] |
| Toxicity (Mouse, IV) | LD50: 18 mg/kg | [2] |
| Limited Quantity (LQ) | 10 kg | [3] |
Step-by-Step Disposal Protocol for this compound
The recommended disposal procedure does not involve on-site chemical neutralization but rather professional removal and destruction. The following steps outline the standard operational plan for disposing of this compound waste.
Pre-Disposal Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, safety glasses, and a lab coat.[5] If there is a risk of dust generation, a dust respirator should be used.[2]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected separately as a toxic solid organic waste.
-
Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures it is clearly labeled and all original hazard information is present.
Container Management and Labeling
-
Container Integrity: Ensure the waste container is in good condition, securely sealed, and free from external contamination. Keep containers tightly closed in a dry, cool, and well-ventilated storage area.[4][5]
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound" or "Toxic Solid, Organic, N.O.S. (this compound)"
-
Associated hazards (e.g., "Toxic")
-
Accumulation start date
-
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and restrict access.
-
Alert your institution's emergency response team or safety officer.
-
Ensure adequate ventilation.[5]
-
Storage and Collection
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure and accessible only to authorized personnel.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[4] Provide them with the Safety Data Sheet (SDS) and a complete inventory of the waste. The most common disposal method is incineration in a specialized plant equipped with afterburners and scrubbers to manage emissions.[1][4]
Environmental Precautions
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][2][5] It is not readily mobile in the environment due to low water solubility, but direct release into waterways or soil must be prevented.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
Personal protective equipment for handling Quercetin-d3
This guide provides crucial safety protocols and logistical information for the handling and disposal of Quercetin-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While this document focuses on this compound, some information is supplemented with data from the closely related compound, Quercetin dihydrate, due to a lack of specific data for this compound. It is imperative to handle this compound with care, assuming it may be a pharmaceutical-related compound of unknown potency.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. Below is a summary of the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with a dust mask | Required when handling the powder form to prevent inhalation of dust particles. Ensure adequate ventilation. |
Operational Plan: Handling this compound
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory environment. Use of a chemical fume hood is recommended.
-
Designate a specific area for handling this compound.
-
Keep the container tightly closed when not in use.
2. Handling the Compound:
-
Avoid the formation of dust.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust during cleanup.
-
Sweep up the spilled material and place it in a suitable, labeled container for disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Material: Excess and expired this compound should be offered to a licensed hazardous material disposal company.
-
Contaminated Materials: Dispose of contaminated labware, PPE, and other materials in the same manner as the unused chemical.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed. Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Diagram: Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
